4-Pregnene-17,20alpha,21-triol-3,11-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
566-38-1 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyms |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Pregnene-17α,20α,21-triol-3,11-dione (20α-Dihydrocortisone)
Introduction
4-Pregnene-17α,20α,21-triol-3,11-dione, also known as 20α-Dihydrocortisone, is a steroid and a metabolite of cortisone. It belongs to the class of glucocorticoids, which are crucial in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. While its 20β-epimer, 20β-Dihydrocortisone (Reichstein's Substance U), is more commonly referenced in foundational steroid research, the 20α-isomer holds significant clinical and biological relevance. This document provides a technical overview of 20α-Dihydrocortisone, focusing on its properties, biological formation, and analytical considerations for researchers and drug development professionals.
Chemical and Physical Properties
Detailed experimental data for the 20α isomer is sparse in publicly accessible literature. The fundamental properties, such as molecular formula and weight, are identical to its 20β counterpart. Key identifying information is presented below.
| Property | Value | Citation |
| IUPAC Name | (20S)-17,20,21-Trihydroxypregn-4-ene-3,11-dione | |
| Synonym | 20α-Dihydrocortisone | [1] |
| Molecular Formula | C₂₁H₃₀O₅ | [2] |
| Molecular Weight | 362.46 g/mol | [2] |
| CAS Number | Data not readily available. The CAS number for the 20β isomer is 116-59-6. | [2] |
| Parent Compound | Cortisone (4-Pregnene-17,21-diol-3,11,20-trione) |
Biological Significance and Formation
20α-Dihydrocortisone is formed from the enzymatic reduction of the C20 ketone group of cortisone. This reaction is primarily catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.
Enzymatic Pathway
The formation of 20α-Dihydrocortisone is a critical step in glucocorticoid metabolism. The enzyme 20α-HSD utilizes NADPH as a preferred cofactor to reduce the progesterone precursor, and it is expressed in various human tissues, including the liver, adrenal glands, and brain.[3] This metabolic conversion is a key factor in modulating the local activity of corticosteroids.
Caption: Enzymatic conversion of Cortisone to 20α-Dihydrocortisone.
Clinical Relevance
The measurement of urinary free 20α-Dihydrocortisol (a closely related metabolite of cortisol) has been shown to be a sensitive marker for the diagnosis of chronic hypercorticoidism, as seen in Cushing's syndrome.[1] In patients with this condition, the urinary excretion of 20α-Dihydrocortisol is significantly elevated compared to healthy individuals, often more reliably than urinary free cortisol itself.[1]
Quantitative Data
The most relevant quantitative data available for this compound relates to its clinical utility in diagnosing hypercorticoidism. The following table summarizes urinary excretion rates.
| Analyte | Condition | Median Excretion (nmol/24h) | 20-DH / UFC Ratio | Citation |
| 20α-Dihydrocortisol | Normal Subjects | 174 | 2.55 | [1] |
| Urinary Free Cortisol | Normal Subjects | 68 | [1] | |
| 20α-Dihydrocortisol | Cushing's Syndrome | 1798 | 6.03 | [1] |
| Urinary Free Cortisol | Cushing's Syndrome | 298 | [1] |
Experimental Protocols
Specific synthesis protocols for 4-Pregnene-17α,20α,21-triol-3,11-dione are not widely published. However, its formation is typically achieved through the reduction of cortisone. Below is a generalized protocol for the analysis of this and related corticosteroids from biological samples.
Protocol: Quantification of 20α-Dihydrocortisone in Urine by Liquid Chromatography
This protocol is adapted from methodologies used for the analysis of urinary free corticosteroids.[1]
-
Sample Preparation:
-
Collect a 24-hour urine sample and measure the total volume.
-
Centrifuge an aliquot (e.g., 5 mL) to remove particulate matter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the steroids and remove interfering substances.
-
Condition the cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash with a low-percentage organic solvent to remove polar impurities.
-
Elute the steroids with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Liquid Chromatography Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of formic acid to improve peak shape and ionization for MS.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection:
-
UV detection at ~240 nm (for the α,β-unsaturated ketone chromophore).[2]
-
MS detection (e.g., electrospray ionization in positive mode) for higher sensitivity and specificity, monitoring for the precursor ion [M+H]⁺.
-
-
-
Quantification:
-
Prepare a calibration curve using certified standards of 20α-Dihydrocortisone.
-
An internal standard (e.g., a deuterated analog) should be added to samples and calibrators to correct for extraction losses and matrix effects.
-
Calculate the concentration in the original sample based on the calibration curve and report as nmol/24h.
-
Caption: General workflow for corticosteroid analysis.
References
- 1. Measurement of urinary free 20 alpha-dihydrocortisol in biochemical diagnosis of chronic hypercorticoidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Pregnene-17alpha,20beta,21-triol-3,11-dione [drugfuture.com]
- 3. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties of 4-Pregnene-17α,20β,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Pregnene-17α,20β,21-triol-3,11-dione, a pregnane steroid. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of corticosteroids and related compounds.
Chemical Identity and Physical Properties
4-Pregnene-17α,20β,21-triol-3,11-dione, also known by its synonym Reichstein's substance U, is a C21-steroid.[1] The stereochemistry at the C-20 position is crucial for its identity and biological activity. The physical properties of this compound are summarized in the table below. It is important to note that some of the listed properties are predicted values based on computational models.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₅ | [1] |
| Molecular Weight | 362.46 g/mol | [1] |
| CAS Number | 116-59-6 | [1] |
| Melting Point | 208-209 °C | [1] |
| >82 °C (decomposition) | [2] | |
| Boiling Point (Predicted) | 588.2 ± 50.0 °C | [2] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [2] |
| Appearance | Solid | |
| Synonyms | 17α,20β,21-Trihydroxy-4-pregnene-3,11-dione, 20β-Dihydrocortisone, Reichstein's substance U | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 4-Pregnene-17α,20β,21-triol-3,11-dione are not extensively published. However, standard methodologies for corticosteroids can be applied.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 4-Pregnene-17α,20β,21-triol-3,11-dione is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range constitutes the melting point.
-
For an unknown compound, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more precise measurement.
-
Solubility Determination
Solubility is a key parameter influencing a drug's bioavailability and formulation.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane) are chosen for the analysis.
-
Procedure:
-
An excess amount of 4-Pregnene-17α,20β,21-triol-3,11-dione is added to a known volume of each solvent in a sealed container.
-
The containers are agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the steroid in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
-
Quantification: A calibration curve is generated using standard solutions of the compound to accurately quantify its concentration in the saturated solutions.
Biological Context and Metabolic Pathway
4-Pregnene-17α,20β,21-triol-3,11-dione (Reichstein's substance U) is a metabolite in the biotransformation of corticosteroids. It can be produced via the microbial fermentation of cortisone. This process is of significant interest in the pharmaceutical industry for the synthesis of novel steroid derivatives.
The following diagram illustrates the microbial transformation of cortisone to produce a derivative of Reichstein's substance U.
Caption: Microbial fermentation pathway of corticosteroids.
This diagram illustrates that Reichstein's substance U, along with cortisone and prednisone, can serve as a substrate for microbial fermentation, leading to the production of its 1,2-dehydrogenated derivative. This biotransformation highlights a key aspect of its chemical reactivity and its role as a precursor in the synthesis of other steroids.
References
An In-Depth Technical Guide to the Synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione, a significant metabolite of cortisone. This document details the primary synthesis pathway, presents available quantitative data, outlines a general experimental protocol, and includes structural information for the compounds involved.
Introduction
4-Pregnene-17,20α,21-triol-3,11-dione, also known as Reichstein's substance U, is a corticosteroid metabolite. Its synthesis is of interest to researchers studying steroid metabolism and developing novel therapeutic agents. This guide focuses on the enzymatic synthesis of this compound from its direct precursor, cortisone.
Synthesis Pathway
The primary and most recognized pathway for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is the enzymatic reduction of cortisone. This biotransformation is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD).
Reaction:
Cortisone + NAD(P)H + H⁺ ⇌ 4-Pregnene-17,20α,21-triol-3,11-dione + NAD(P)⁺
This reaction involves the stereospecific reduction of the C20 ketone group of cortisone to a hydroxyl group, resulting in the 20α-hydroxy configuration. The enzyme utilizes either NADH or NADPH as a cofactor.
Caption: Enzymatic synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.
Quantitative Data
Comprehensive quantitative data for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is limited in publicly available literature. However, key physicochemical properties of the starting material and the final product have been reported.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | UV λmax (nm) in EtOH |
| Cortisone | C₂₁H₂₈O₅ | 360.44 | 220-224 | ~238 |
| 4-Pregnene-17,20α,21-triol-3,11-dione[1] | C₂₁H₃₀O₅ | 362.46 | 208-209 | 239 |
Experimental Protocols
A detailed, standardized experimental protocol for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is not extensively documented. However, a general procedure can be outlined based on the known enzymatic activity of 20α-HSD.
Objective: To synthesize 4-Pregnene-17,20α,21-triol-3,11-dione from cortisone using 20α-hydroxysteroid dehydrogenase.
Materials:
-
Cortisone (Substrate)
-
20α-Hydroxysteroid Dehydrogenase (Enzyme)
-
NADH or NADPH (Cofactor)
-
Phosphate buffer (pH ~7.0)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Thin-layer chromatography (TLC) plates and solvent system for monitoring the reaction
-
Chromatography column (e.g., silica gel) for purification
General Procedure:
-
Reaction Setup:
-
Dissolve cortisone in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute with the phosphate buffer to the desired concentration.
-
Add the cofactor (NADH or NADPH) to the reaction mixture.
-
Initiate the reaction by adding the 20α-hydroxysteroid dehydrogenase enzyme.
-
Incubate the reaction mixture at a controlled temperature (typically around 37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by thin-layer chromatography (TLC). The disappearance of the cortisone spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), quench the reaction.
-
Extract the product from the aqueous reaction mixture using a suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the product from any unreacted starting material and byproducts.
-
Collect the fractions containing the pure product (as identified by TLC).
-
Evaporate the solvent from the pooled fractions to yield the purified 4-Pregnene-17,20α,21-triol-3,11-dione.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as melting point determination, UV-Vis spectroscopy, Mass Spectrometry, and NMR (¹H and ¹³C).
-
Caption: General experimental workflow for the synthesis and purification.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the steroid backbone, including the characteristic olefinic proton of the A-ring, methyl group protons, and the newly formed carbinol proton at C20.
-
¹³C NMR: Resonances for all 21 carbon atoms of the pregnene skeleton, with a notable upfield shift for the C20 carbon compared to the ketone in cortisone.
-
Mass Spectrometry: A molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 362.46 g/mol . Fragmentation patterns would be indicative of the steroid structure.
-
IR Spectroscopy: Absorption bands for the hydroxyl groups, the ketone groups at C3 and C11, and the C=C double bond in the A-ring.
Conclusion
The synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is primarily achieved through the enzymatic reduction of cortisone using 20α-hydroxysteroid dehydrogenase. While the general pathway is established, detailed experimental protocols and comprehensive quantitative and spectroscopic data are not widely published. This guide provides a foundational understanding for researchers to develop a specific synthesis and characterization plan for this important corticosteroid metabolite. Further experimental work is necessary to establish optimal reaction conditions, yields, and complete analytical data.
References
Unraveling the Enigma: The Mechanism of Action of 4-Pregnene-17,20α,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pregnene-17,20α,21-triol-3,11-dione, a steroid metabolite also known as Reichstein's substance U or 20-alpha-dihydrocortisone, represents a molecule of interest within the complex landscape of steroid endocrinology. Despite its identification decades ago as a component of adrenal cortical extracts, a comprehensive understanding of its precise mechanism of action remains elusive in publicly accessible scientific literature. This technical guide synthesizes the currently available information and outlines a prospective framework for its further investigation. Due to the limited direct experimental data, this document will draw inferences from the known pharmacology of structurally similar corticosteroids, primarily cortisol, to propose a putative mechanism of action and to highlight key areas for future research.
Introduction
Steroid hormones are fundamental signaling molecules that regulate a vast array of physiological processes, from metabolism and inflammation to immune function and development. Their mechanisms of action are primarily mediated by intracellular receptors—the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR)—which function as ligand-activated transcription factors. Upon binding to their cognate steroid, these receptors translocate to the nucleus and modulate the expression of target genes.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is foundational to exploring its biological activity.
| Property | Value |
| Molecular Formula | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol |
| Synonyms | Reichstein's substance U, 20-alpha-dihydrocortisone |
| CAS Number | 116-58-5 |
Proposed Mechanism of Action: A Glucocorticoid-Like Pathway
Given the structural analogy to cortisol, it is plausible that 4-Pregnene-17,20α,21-triol-3,11-dione exerts its effects through the canonical glucocorticoid signaling pathway. This proposed mechanism involves the following key steps:
-
Cellular Entry: As a lipophilic steroid, 4-Pregnene-17,20α,21-triol-3,11-dione is expected to passively diffuse across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, the steroid would bind to the inactive glucocorticoid receptor (GR), which is part of a large multiprotein complex including heat shock proteins (HSPs) and immunophilins.
-
Conformational Change and Nuclear Translocation: Ligand binding is hypothesized to induce a conformational change in the GR, leading to the dissociation of the associated proteins. This activated ligand-receptor complex would then translocate into the nucleus.
-
Transcriptional Regulation: Within the nucleus, the complex would dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the physiological effects of the steroid.
The following diagram illustrates this proposed signaling pathway.
Endogenous role of 4-Pregnene-17,20alpha,21-triol-3,11-dione
An In-depth Technical Guide on the Endogenous Role of 4-Pregnene-17,20alpha,21-triol-3,11-dione
Abstract
This technical guide provides a comprehensive overview of this compound, a corticosteroid metabolite. Given the limited direct research on this specific molecule, this document elucidates its role by examining its parent compound, cortisone, and the metabolic pathways governing its formation. The guide details the biosynthesis of corticosteroids, the enzymatic reduction leading to 20α-hydroxy metabolites, and the inferred physiological significance of this transformation. Furthermore, it presents quantitative data on related urinary metabolites and provides detailed experimental protocols for their analysis, aimed at researchers, scientists, and professionals in drug development.
Introduction to Corticosteroid Metabolism
Corticosteroids, produced by the adrenal cortex, are a class of steroid hormones that regulate a wide array of physiological processes, including stress response, immune function, and metabolism.[1] The primary corticosteroids in humans are cortisol and aldosterone.[1] The biological activity and clearance of these hormones are tightly controlled through a complex network of metabolic enzymes. These enzymes modify the basic steroid structure, producing a diverse array of metabolites that are typically less active and more water-soluble, facilitating their excretion in urine.
This compound, also known as 20α-dihydrocortisone, is one such metabolite. It is derived from the inactive glucocorticoid, cortisone, through the reduction of the ketone group at carbon 20 (C20). While this specific molecule is not extensively studied, its role can be understood as part of the general inactivation and elimination pathway for corticosteroids.
Biosynthesis and Metabolism
The synthesis and metabolism of corticosteroids is a multi-step process involving a cascade of enzymatic reactions.
Biosynthesis of Cortisol and Cortisone
Corticosteroids are synthesized from cholesterol in the adrenal cortex.[1] The pathway leading to cortisol, the primary active glucocorticoid, is a critical part of steroidogenesis. Cortisol (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) can then be reversibly converted to its inactive form, cortisone (17α,21-dihydroxypregn-4-ene-3,11,20-trione), by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[2] This conversion is a key mechanism for modulating local glucocorticoid activity in various tissues.
Formation of 20α-dihydrocortisone
The target molecule, this compound (20α-dihydrocortisone), is formed from cortisone. This metabolic step involves the reduction of the C20 ketone to a hydroxyl group. This reaction is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.[3] This enzyme plays a significant role in the metabolism of various steroid hormones. The reduction can result in either 20α- or 20β-hydroxy isomers, with the formation of these metabolites representing a crucial step in the catabolism and subsequent excretion of corticosteroids.[4]
The metabolic pathway from cortisol to 20α-dihydrocortisone is illustrated in the diagram below.
Inferred Physiological Role
The conversion of cortisone to 20α-dihydrocortisone is primarily considered a catabolic, or inactivating, step. The reduction of the C20 ketone generally leads to a significant decrease in glucocorticoid activity. Therefore, the endogenous role of this compound is likely that of an inactive metabolite destined for urinary excretion. The formation of this and other reduced metabolites is part of the body's mechanism to clear active hormones and maintain homeostasis.
Studies have shown that the urinary excretion of 20-dihydroisomers of cortisol and cortisone primarily originates from the peripheral metabolism of cortisol rather than from direct adrenal secretion.[4] Their excretion rates follow a circadian rhythm, similar to that of cortisol, and are influenced by adrenal stimulation and suppression.[4]
Quantitative Data
Quantitative analysis of urinary steroid metabolites provides valuable insights into adrenal function and corticosteroid metabolism. While specific data for this compound is scarce, a study by G. Wudy et al. (1987) reported the excretion rates of closely related 20-dihydroisomers in healthy subjects.
| Steroid Metabolite | Median Excretion Rate (μmol/mol creatinine)[4] |
| Cortisol | 6.7 |
| Cortisone | 8.0 |
| 20α-dihydrocortisol | 9.8 |
| 20β-dihydrocortisol | 5.2 |
| 20α-dihydrocortisone | 5.7 |
| 20β-dihydrocortisone | 1.3 |
Experimental Protocols
The analysis of corticosteroid metabolites in biological fluids, such as urine, typically requires sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Protocol: Urinary Steroid Metabolite Profiling by GC-MS
This protocol provides a general workflow for the comprehensive analysis of urinary steroid metabolites.
1. Sample Preparation:
-
Internal Standard Addition: A solution of internal standards (e.g., deuterated steroid analogs) is added to a 2 mL urine sample to correct for procedural losses.
-
Hydrolysis: To cleave glucuronide and sulfate conjugates, the urine sample is treated with β-glucuronidase/sulfatase from Helix pomatia and incubated at 55°C for 3 hours.[5]
-
Extraction: The deconjugated steroids are extracted from the aqueous urine matrix using solid-phase extraction (SPE) with a C18 cartridge. The cartridge is washed, and the steroids are eluted with methanol.
-
Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
To increase volatility and thermal stability for GC analysis, the dried steroid residue undergoes a two-step derivatization process.
-
Step 1 (Oximation): Methoxyamine hydrochloride in pyridine is added to protect the ketone groups, followed by incubation at 60°C for 1 hour.
-
Step 2 (Silylation): N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with ammonium iodide and ethanethiol is added to convert hydroxyl groups into trimethylsilyl (TMS) ethers, followed by incubation at 60°C for 30 minutes.
3. GC-MS Analysis:
-
Injection: 1-2 µL of the derivatized sample is injected into the GC-MS system.
-
Chromatography: A capillary column (e.g., 30m DB-5MS) is used to separate the different steroid metabolites based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is employed to achieve optimal separation.
-
Mass Spectrometry: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Quantification: The concentration of each steroid metabolite is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding internal standard.
The workflow for this analytical procedure is depicted in the following diagram.
Conclusion
This compound is an endogenous metabolite of cortisone, formed through the action of 20α-hydroxysteroid dehydrogenase. Its physiological role is primarily associated with the inactivation and clearance of corticosteroids. While direct research on this molecule is limited, its significance can be understood within the broader context of steroid hormone metabolism. The analytical methods detailed in this guide, such as GC-MS and LC-MS/MS, are powerful tools for quantifying this and other related metabolites, enabling further research into the nuances of corticosteroid function and dysfunction in various physiological and pathological states.
References
- 1. researchgate.net [researchgate.net]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 20-Dihydroisomers of cortisol and cortisone in human urine: excretion rates under different physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic "Substance U": An Uncharted Steroid in Reichstein's Adrenal Cortex Discoveries
While the pioneering work of Nobel laureate Tadeus Reichstein in the 1930s and 1940s led to the isolation and characterization of numerous physiologically active steroids from the adrenal cortex, a comprehensive search of the scientific literature does not yield a definitive identification for a compound specifically designated as "Reichstein's Substance U."
Tadeus Reichstein, in his systematic approach to elucidating the components of adrenal gland extracts, assigned a letter-based nomenclature to the various substances he isolated. This methodical work was instrumental in the discovery of cortisone and other corticosteroids, for which he, along with Edward Calvin Kendall and Philip Showalter Hench, was awarded the Nobel Prize in Physiology or Medicine in 1950.[1][2][3] In total, Reichstein and his colleagues successfully isolated and determined the structure of 29 different hormones from the adrenal cortex.[2][4]
The most well-documented of these lettered compounds is "Reichstein's Substance S," which was identified as 11-deoxycortisol.[5] This compound proved to be a crucial intermediate in the biosynthesis of cortisol. However, despite extensive searches for a complete list of Reichstein's named substances, "Substance U" remains elusive in the available historical and scientific records.
It is plausible that "Substance U" was a provisional designation for an intermediate or a minor component of the adrenal extracts that was later identified by a different name, or that its discovery was not as prominently published as that of other, more biologically significant, corticosteroids. Without a definitive chemical structure, it is not possible to provide the in-depth technical guide on its core discovery, including quantitative data, experimental protocols, and signaling pathways as requested.
Alternative Focus: The Well-Characterized "Reichstein's Substance S" (11-Deoxycortisol)
As an alternative, this guide can offer a comprehensive overview of a well-characterized compound from Reichstein's seminal work: Reichstein's Substance S (11-Deoxycortisol) . Detailed information regarding its discovery, chemical properties, biological role, and the experimental methods used for its isolation and characterization is readily available.
A technical guide on 11-Deoxycortisol would include:
-
Historical Context: The role of Substance S in the broader research on adrenal corticosteroids.
-
Chemical and Physical Properties: A table summarizing its molecular weight, melting point, and other relevant data.
-
Experimental Protocols: Detailed descriptions of the extraction, separation, and characterization techniques employed by Reichstein and his contemporaries.
-
Biological Function and Signaling Pathway: A diagram and explanation of its position in the steroidogenesis pathway and its physiological effects.
Should you wish to proceed with an in-depth technical guide on Reichstein's Substance S (11-Deoxycortisol) , please confirm, and a comprehensive report will be generated.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Tadeus Reichstein | Nobel Prize, Synthetic Hormones, Chemistry | Britannica [britannica.com]
- 3. Mayo Clinic - Wikipedia [en.wikipedia.org]
- 4. Tadeusz Reichstein (1897-1996): a cofounder of modern steroid treatment in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Deoxycortisol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Pregnene-17,20α,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pregnene-17,20α,21-triol-3,11-dione, a metabolite of the glucocorticoid cortisone, is emerging as a molecule of interest in the landscape of steroid hormone research. Also known by its synonyms 20α-hydroxycortisone and Reichstein's substance U, this compound is formed through the enzymatic action of 20α-hydroxysteroid dehydrogenase (20α-HSD). While historically viewed as an inactive catabolite, recent investigations into related cortisol metabolites suggest that 20α-hydroxycortisone may possess previously unappreciated biological activity, particularly in the context of mineralocorticoid and glucocorticoid receptor signaling. This technical guide provides a comprehensive review of the existing literature on 4-Pregnene-17,20α,21-triol-3,11-dione, summarizing its biochemical properties, metabolic pathways, and potential physiological relevance. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the intricate pathways of corticosteroid metabolism.
Introduction
Glucocorticoids, such as cortisol and cortisone, are steroid hormones essential for a wide range of physiological processes, including metabolism, inflammation, and immune function.[1] Their actions are primarily mediated through binding to and activating the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1] The metabolism of glucocorticoids is a complex process involving a series of enzymatic reactions that modulate their activity and clearance. One such metabolic pathway is the 20α-hydroxylation of cortisone, which leads to the formation of 4-Pregnene-17,20α,21-triol-3,11-dione.
This document serves as a detailed technical resource for researchers and drug development professionals interested in 4-Pregnene-17,20α,21-triol-3,11-dione. It consolidates the available scientific literature, focusing on quantitative data, experimental methodologies, and the known signaling pathways associated with this compound.
Biochemical Properties and Synthesis
Chemical Structure and Properties
The fundamental chemical and physical properties of 4-Pregnene-17,20α,21-triol-3,11-dione are summarized in the table below.
| Property | Value |
| IUPAC Name | 17,20,21-Trihydroxypregn-4-ene-3,11-dione |
| Synonyms | 20α-hydroxycortisone, Reichstein's substance U |
| Molecular Formula | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol |
| CAS Number | 116-59-6 |
Synthesis
The synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione, or Reichstein's substance U, can be achieved through various methods, including microbial fermentation and chemical synthesis.
Aerobic fermentation of cortisone using strains of Fusarium and Calonectria has been shown to produce 17α,20β,21-trihydroxy-3,11-diketopregna-1,4-diene (1,2-dehydro-U), a related compound.[2] This suggests that microbial systems can be engineered for the specific 20α-hydroxylation of cortisone.
Historical methods for the synthesis of related steroid derivatives, such as those developed by Reichstein, provide a foundation for the chemical synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.[3][4][5] A general conceptual workflow for the synthesis starting from a suitable steroid precursor is outlined below.
Caption: Conceptual workflow for the chemical synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.
Metabolism and Signaling Pathways
Biosynthesis of 4-Pregnene-17,20α,21-triol-3,11-dione
4-Pregnene-17,20α,21-triol-3,11-dione is a metabolite of cortisone, which itself is formed from the peripheral conversion of cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6] The subsequent conversion of cortisone to its 20α-hydroxy metabolite is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD).[7][8]
Caption: Biosynthetic pathway of 4-Pregnene-17,20α,21-triol-3,11-dione from cortisol.
Signaling Pathways
While direct evidence for the signaling of 4-Pregnene-17,20α,21-triol-3,11-dione is limited, the known interactions of glucocorticoids and emerging data on related metabolites suggest potential activity at the glucocorticoid and mineralocorticoid receptors.[1] Upon binding of a ligand, these receptors translocate to the nucleus and act as transcription factors to regulate gene expression.[6]
A study on 20β-dihydrocortisol, a stereoisomer of 20α-dihydrocortisol, has demonstrated its potent agonistic activity at the mineralocorticoid receptor. This finding strongly suggests that 20-hydroxylated metabolites of cortisol and cortisone, including 4-Pregnene-17,20α,21-triol-3,11-dione, may have significant and previously overlooked biological functions mediated through these receptors.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
To determine the binding affinity of 4-Pregnene-17,20α,21-triol-3,11-dione to the mineralocorticoid and glucocorticoid receptors, a competitive radioligand binding assay can be employed.[9][10][11][12]
Objective: To determine the inhibition constant (Ki) of 4-Pregnene-17,20α,21-triol-3,11-dione for the MR and GR.
Materials:
-
Membrane preparations from cells expressing human MR or GR.
-
Radioligand (e.g., [³H]-aldosterone for MR, [³H]-dexamethasone for GR).
-
4-Pregnene-17,20α,21-triol-3,11-dione.
-
Unlabeled aldosterone and dexamethasone (for positive controls).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Incubate the receptor-containing membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-Pregnene-17,20α,21-triol-3,11-dione.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Reporter Gene Assay for Functional Activity
To assess the functional activity of 4-Pregnene-17,20α,21-triol-3,11-dione as an agonist or antagonist of the MR and GR, a reporter gene assay can be utilized.[13]
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of 4-Pregnene-17,20α,21-triol-3,11-dione.
Materials:
-
A cell line (e.g., HEK293) stably transfected with a plasmid containing the human MR or GR and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Cell culture medium and supplements.
-
4-Pregnene-17,20α,21-triol-3,11-dione.
-
Aldosterone and dexamethasone (for positive controls).
-
Spironolactone (MR antagonist) and RU-486 (GR antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
For agonist testing, treat the cells with varying concentrations of 4-Pregnene-17,20α,21-triol-3,11-dione.
-
For antagonist testing, co-treat the cells with a fixed concentration of a known agonist (aldosterone or dexamethasone) and varying concentrations of 4-Pregnene-17,20α,21-triol-3,11-dione.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the concentration of the test compound to determine the EC50 or IC50.
Caption: Workflow for a reporter gene assay.
Quantitative Data
The available quantitative data for 4-Pregnene-17,20α,21-triol-3,11-dione and related compounds is summarized below.
Enzyme Kinetics
A study on the purification and characterization of 20α-HSD from Clostridium scindens provided the following kinetic parameters for the oxidation of 20α-dihydrocortisol (a closely related compound).[14]
| Substrate | Km (µM) |
| 20α-dihydrocortisol | 41 |
| NAD+ | 526 |
| NADH | 8 |
| Cortisol | 32 |
| Cortisone | 22 |
Discussion and Future Directions
The study of 4-Pregnene-17,20α,21-triol-3,11-dione is a nascent field with the potential to significantly impact our understanding of corticosteroid physiology and pathophysiology. The emerging evidence that 20-hydroxylated metabolites of cortisol and cortisone may possess biological activity, particularly at the mineralocorticoid receptor, opens up new avenues for research and therapeutic development.
Future research should focus on:
-
Definitive Receptor Profiling: Conducting comprehensive radioligand binding and functional assays to precisely quantify the affinity and efficacy of 4-Pregnene-17,20α,21-triol-3,11-dione at the MR and GR.
-
In Vivo Studies: Investigating the physiological effects of this metabolite in animal models to understand its role in processes such as blood pressure regulation, electrolyte balance, and inflammation.
-
Clinical Relevance: Exploring the potential of 4-Pregnene-17,20α,21-triol-3,11-dione as a biomarker for diseases associated with altered glucocorticoid metabolism, such as Cushing's syndrome and hypertension.
-
Therapeutic Potential: Evaluating the potential of modulating the activity of 20α-HSD as a novel therapeutic strategy for conditions characterized by corticosteroid dysregulation.
Conclusion
4-Pregnene-17,20α,21-triol-3,11-dione represents a potentially important, yet understudied, component of the glucocorticoid metabolic pathway. This technical guide has synthesized the current knowledge on this compound, providing a foundation for future investigations. The detailed experimental protocols and compiled quantitative data are intended to empower researchers to further elucidate the biological role and therapeutic potential of this intriguing steroid metabolite. As our understanding of the nuances of steroid hormone metabolism continues to evolve, a deeper exploration of compounds like 4-Pregnene-17,20α,21-triol-3,11-dione will be crucial for the development of more targeted and effective therapies for a range of endocrine and inflammatory disorders.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reichstein process - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Ontogeny of adrenal-like glucocorticoid synthesis pathway and of 20α-hydroxysteroid dehydrogenase in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. "CHARACTERIZATION OF STEROID-17,20-DESMOLASE AND 20α-HYDROXYSTEROID DEH" by Amy Elizabeth Krafft [scholarscompass.vcu.edu]
The Role of 20α-Dihydrocortisone and its Synthesizing Enzyme in Adrenal Gland Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adrenal glands are critical endocrine organs responsible for the synthesis of a diverse array of steroid hormones that regulate numerous physiological processes. While the functions of major adrenal steroids like cortisol and aldosterone are well-established, the roles of many intermediate and metabolic products remain less understood. This technical guide focuses on 20α-Dihydrocortisone and the enzyme responsible for its synthesis, 20α-hydroxysteroid dehydrogenase (20α-HSD), within the adrenal glands. While the direct physiological function of 20α-Dihydrocortisone in the adrenal cortex is not yet fully elucidated, the activity of 20α-HSD points to a significant role in modulating the availability of precursors for potent corticosteroids. This document provides a comprehensive overview of the current understanding of 20α-HSD in the adrenal gland, including its location, substrate specificity, and regulation. Furthermore, it offers detailed experimental protocols for the investigation of this enzyme and its products, alongside structured data and signaling pathway diagrams to facilitate further research and drug development in this area.
Introduction
The adrenal cortex is a finely tuned steroidogenic organ, with distinct zones responsible for the production of mineralocorticoids, glucocorticoids, and androgens. The synthesis of these hormones is a complex process involving a cascade of enzymatic reactions. One such enzyme, 20α-hydroxysteroid dehydrogenase (20α-HSD), has been identified within the adrenal gland, particularly in the transient X-zone of the mouse adrenal cortex.[1][2] This enzyme primarily acts on progesterone and 11-deoxycorticosterone, converting them into their 20α-hydroxylated metabolites.[1] This metabolic activity suggests a crucial role for 20α-HSD in regulating the flux of steroid precursors through the various biosynthetic pathways. The product of cortisol reduction by a similar enzyme is 20α-dihydrocortisone. Although its direct function within the adrenal gland remains an area of active investigation, its structural similarity to other active steroids suggests potential biological activity. This guide will delve into the known aspects of 20α-HSD in the adrenal gland and provide the necessary tools for researchers to explore the function of 20α-Dihydrocortisone.
The Adrenal X-Zone and 20α-Hydroxysteroid Dehydrogenase
In mice, the expression of 20α-HSD is largely restricted to the adrenal X-zone, a transient region located between the cortex and medulla.[1] The X-zone is considered analogous to the fetal zone of the human adrenal cortex.[3] Its existence and regression are sexually dimorphic and influenced by hormonal cues.[1][3] The localization of 20α-HSD to this specific zone suggests a role in developmental or transitional periods of adrenal function.
Biochemical Properties and Substrate Specificity of Adrenal 20α-HSD
Adrenal 20α-HSD is an oxidoreductase that catalyzes the conversion of a 20-keto group to a 20α-hydroxyl group on the steroid backbone.[4] Its primary substrates within the adrenal context are key intermediates in the steroidogenic pathway.
Table 1: Substrate Specificity and Products of Adrenal 20α-HSD
| Substrate | Product | Implication in Adrenal Steroidogenesis | Reference |
| Progesterone | 20α-Hydroxyprogesterone | Reduces the pool of progesterone available for conversion to corticosteroids and androgens. | [1] |
| 11-Deoxycorticosterone (DOC) | 20α-Hydroxy-11-deoxycorticosterone | Inactivates a potent mineralocorticoid precursor, thereby modulating mineralocorticoid activity. | [1] |
| Cortisone | 20α-Dihydrocortisone | Potential for local modulation of glucocorticoid activity. | [5] |
Signaling and Metabolic Pathways
The activity of 20α-HSD is integrated into the broader network of adrenal steroidogenesis. Its function directly impacts the availability of substrates for other key enzymes in the synthesis of cortisol and aldosterone.
Experimental Protocols
Protocol for Quantification of Adrenal Steroids by LC-MS/MS
This protocol is adapted from established methods for the analysis of adrenal steroids in biological samples.[6][7]
Objective: To quantify the levels of 20α-Dihydrocortisone and its precursors in adrenal tissue or plasma.
Materials:
-
Adrenal tissue homogenate or plasma sample
-
Internal standards (e.g., deuterated steroid analogs)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or adrenal tissue homogenate, add internal standards.
-
Perform liquid-liquid extraction by adding 1 mL of extraction solvent, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte. The transitions for 20α- and 20β-dihydrocortisone are m/z 363.1 > 121.1, 363.1 > 115.1, and 363.1 > 97.1.[8]
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Protocol for 20α-Hydroxysteroid Dehydrogenase (20α-HSD) Enzyme Assay
This protocol is a generalized method based on the known properties of 20α-HSD.[8]
Objective: To measure the enzymatic activity of 20α-HSD in adrenal tissue homogenates.
Materials:
-
Adrenal tissue homogenate (cytosolic fraction)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Substrate (e.g., Progesterone or 11-Deoxycorticosterone) dissolved in ethanol
-
Cofactor (NADPH or NADH)
-
Stopping solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for product quantification
Procedure:
-
Enzyme Preparation:
-
Homogenize adrenal tissue in a suitable buffer and prepare the cytosolic fraction by ultracentrifugation.
-
Determine the protein concentration of the cytosolic fraction.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, adrenal cytosol, and cofactor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Product Quantification:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the 20α-hydroxylated product using the LC-MS/MS protocol described above.
-
-
Data Analysis:
-
Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.
-
Future Directions and Conclusion
The precise physiological role of 20α-Dihydrocortisone within the adrenal gland remains an important area for future research. Key questions to be addressed include:
-
Receptor Binding: Does 20α-Dihydrocortisone bind to and activate glucocorticoid or mineralocorticoid receptors with significant affinity?
-
Intra-adrenal Signaling: Does 20α-Dihydrocortisone exert any local paracrine or autocrine effects on adrenal steroidogenesis?
-
Physiological Relevance: What is the impact of altered adrenal 20α-HSD activity on overall adrenal function and systemic physiology?
References
- 1. Current insight into the transient X-zone in the adrenal gland cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current insight into the transient X-zone in the adrenal gland cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. 20alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. current-insight-into-the-transient-x-zone-in-the-adrenal-gland-cortex - Ask this paper | Bohrium [bohrium.com]
- 7. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a human 20alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Pregnene-17,20alpha,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Pregnene-17,20alpha,21-triol-3,11-dione, a corticosteroid of significant interest in pharmaceutical research. The synthesis is achieved through the stereospecific enzymatic reduction of cortisone, offering a highly selective and efficient route to the desired 20-alpha-hydroxy steroid.
Data Presentation
The enzymatic reduction of cortisone to this compound is catalyzed by the enzyme 20-alpha-hydroxysteroid dehydrogenase (20α-HSD) isolated from Clostridium scindens. The key quantitative data for this biotransformation are summarized in the table below.[1]
| Parameter | Value | Conditions |
| Enzyme | 20α-Hydroxysteroid Dehydrogenase | Purified from Clostridium scindens |
| Substrate | Cortisone | - |
| Product | This compound | - |
| Vmax (Cortisone Reduction) | 280 nmol/min per mg of protein | pH 6.3 |
| Km (Cortisone) | 22 µM | pH 6.3 |
| Vmax (20α-dihydrocortisol Oxidation) | 200 nmol/min per mg of protein | pH 7.9 |
| Km (20α-dihydrocortisol) | 41 µM | pH 7.9 |
| Km (NADH) | 8.1 µM | With 50 µM Cortisone |
| Km (NAD+) | 526 µM | - |
| Enzyme Purification Fold | 252-fold | - |
| Enzyme Recovery | 14% | - |
Experimental Protocols
The synthesis of this compound is performed in a two-stage process: first, the purification of the 20α-HSD enzyme from Clostridium scindens, and second, the enzymatic reduction of cortisone.
I. Purification of 20α-Hydroxysteroid Dehydrogenase from Clostridium scindens
This protocol is based on the method described by Krafft and Hylemon.[1]
1. Bacterial Growth and Induction:
-
Grow Clostridium scindens in a suitable anaerobic medium supplemented with a steroid inducer (e.g., cortisol or cortisone) to stimulate the production of 20α-HSD.
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase.
-
Disrupt the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to remove cell debris and obtain a crude cell extract.
3. Enzyme Purification:
-
Subject the crude extract to a series of chromatography steps to purify the 20α-HSD. This may include:
-
Anion-exchange chromatography (e.g., DEAE-Sepharose).
-
Affinity chromatography (e.g., using a steroid-based ligand).
-
Gel filtration chromatography for final polishing and molecular weight determination.
-
-
Monitor the enzyme activity at each step using a spectrophotometric assay that measures the oxidation of NADH.
II. Enzymatic Synthesis of this compound
1. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Cortisone (substrate) dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol) and then diluted in the reaction buffer.
-
NADH (cofactor).
-
Purified 20α-HSD enzyme.
-
Reaction buffer (e.g., phosphate buffer, pH 6.3).
-
2. Reaction Conditions:
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Product Extraction and Purification:
-
Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
-
Extract the product into the organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform).
4. Product Characterization:
-
Confirm the identity and purity of the final product, this compound, using standard analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
LC-MS/MS method for 4-Pregnene-17,20alpha,21-triol-3,11-dione
An LC-MS/MS based method has been developed for the quantitative analysis of 4-Pregnene-17,20alpha,21-triol-3,11-dione in biological matrices. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis, making it suitable for high-throughput screening.
Introduction
This compound is a corticosteroid that plays a role in various physiological processes. Accurate and sensitive quantification of this analyte in biological samples is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity.[1][2] This method allows for the separation of the analyte from complex matrices and provides accurate quantification through the use of multiple reaction monitoring (MRM).
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (analytical standard)
-
This compound-d5 (deuterated internal standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for sample cleanup.
-
Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound-d5).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | 30% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Quantitative Data Summary
The following table summarizes the proposed quantitative parameters for the LC-MS/MS method. These values are representative and should be determined experimentally during method validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 363.2 | 327.2 | 100 | 15 |
| This compound-d5 | 368.2 | 332.2 | 100 | 15 |
| Quantitative Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ±15% |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway (Illustrative)
While a specific signaling pathway for this compound is not detailed in the provided context, the following diagram illustrates a generic corticosteroid signaling pathway for reference. Corticosteroids typically bind to intracellular receptors, which then translocate to the nucleus to regulate gene expression.
References
Application Notes and Protocols for the Quantification of 4-Pregnene-17,20alpha,21-triol-3,11-dione in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the quantification of 4-Pregnene-17,20alpha,21-triol-3,11-dione in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This steroid, a metabolite in the corticosteroid pathway, is an isomer of cortisone and other related steroids. Accurate quantification in a complex biological matrix like plasma requires a highly selective and sensitive analytical method. The following protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters based on FDA guidelines.[1][2][3][4][5]
Signaling Pathway Context
This compound is structurally related to key hormones in the steroidogenesis pathway. Understanding its relationship to other corticosteroids is crucial for interpreting its physiological or pathological significance. Cortisol is metabolized to the inactive cortisone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6][7] The analyte of interest, with a ketone at the 11-position, is structurally similar to cortisone.
Caption: Simplified corticosteroid synthesis pathway.
Experimental Protocol
This protocol is designed for the selective and sensitive quantification of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard
-
This compound-d7 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid (≥98%)
-
Zinc sulfate heptahydrate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human plasma (K2-EDTA)
Sample Preparation
A combination of protein precipitation followed by solid-phase extraction is recommended to achieve a clean sample extract.
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 600 µL of cold methanol containing 1% zinc sulfate to each tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of deionized water.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Caption: Experimental workflow for plasma sample analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min (50% B), 1-8 min (50-95% B), 8-9 min (95% B), 9-9.1 min (95-50% B), 9.1-12 min (50% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Pregnene-17,20α,21-triol-3,11-dione | 363.2 | 315.2 | 15 |
| 4-Pregnene-17,20α,21-triol-3,11-dione | 363.2 | 121.1 | 25 |
| 4-Pregnene-17,20α,21-triol-3,11-dione-d7 (IS) | 370.2 | 322.2 | 15 |
Quantitative Data Summary
The following tables present hypothetical data for a validated assay according to FDA guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.1 - 50 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Calibrators | 85-115% (80-120% for LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid QC | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 40 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.95 - 1.05 | 85 - 95 |
| High QC | 0.98 - 1.02 | 88 - 92 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, minimizing matrix effects. The chromatographic conditions are designed for the separation of critical isomers, and the use of a stable isotope-labeled internal standard ensures accurate and precise quantification. This method is suitable for use in clinical research and drug development settings where the monitoring of this specific steroid metabolite is required. Further validation should be performed in accordance with regulatory guidelines before implementation for clinical sample analysis.[1][2][3][4][5]
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Cortisone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes: 4-Pregnene-17,20alpha,21-triol-3,11-dione Glucocorticoid Receptor (GR) Activation Cell-Based Assay
Introduction
4-Pregnene-17,20alpha,21-triol-3,11-dione is a corticosteroid, a class of steroid hormones that play crucial roles in a wide array of physiological processes, including the regulation of inflammation, immune responses, and metabolism.[1] The biological effects of corticosteroids are primarily mediated through their interaction with intracellular receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor.[1][2] Upon binding to a ligand like this compound, the GR, which resides in the cytoplasm in an inactive complex, undergoes a conformational change.[3] This activation leads to its translocation into the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs).[2][3][4]
Assay Principle
This protocol describes a cell-based reporter gene assay designed to quantify the activation of the human glucocorticoid receptor by this compound. The assay utilizes a human cell line, such as HEK293T or A549, that is transiently co-transfected with two plasmids:
-
An expression vector encoding the full-length human glucocorticoid receptor (hGR).
-
A reporter vector containing a promoter with multiple GREs upstream of a reporter gene, such as firefly luciferase.
When a GR agonist, like this compound, is added to the cells, it binds to the expressed hGR. The activated ligand-receptor complex then translocates to the nucleus and binds to the GREs in the reporter plasmid, driving the expression of the luciferase gene. The resulting luciferase activity is measured using a luminometer, and the light output is directly proportional to the level of GR activation. This assay allows for the determination of the potency (EC50) and efficacy of the test compound in activating the GR signaling pathway.
Applications
-
Pharmacological Characterization: Determination of the potency (EC50) and efficacy of this compound and its analogs.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify novel GR agonists or antagonists.
-
Drug Discovery and Development: Evaluation of potential therapeutic candidates targeting the GR pathway for inflammatory and autoimmune diseases.[5]
-
Mechanism of Action Studies: Investigation of the molecular mechanisms of corticosteroid action and potential off-target effects.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells or Human Lung Carcinoma (A549) cells.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plasmids:
-
pCMV-hGR (human glucocorticoid receptor expression vector)
-
pGRE-Luc (glucocorticoid response element-luciferase reporter vector)
-
pRL-TK (Renilla luciferase control vector for normalization)
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compound: this compound.
-
Reference Compound: Dexamethasone (a potent GR agonist).
-
Assay Plate: White, opaque, sterile 96-well cell culture plates.
-
Lysis Buffer: Passive Lysis Buffer (e.g., from Promega).
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent) for measuring both firefly and Renilla luciferase activity.[6]
-
Instrumentation: Luminometer plate reader, cell culture incubator.
Cell Culture and Transfection Protocol
-
Cell Seeding: The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection Complex Preparation: On the day of transfection, prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a typical ratio would be 100 ng of pGRE-Luc, 50 ng of pCMV-hGR, and 10 ng of pRL-TK.
-
Transfection: Add the transfection complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO2.
Assay Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Dexamethasone in DMSO. Create a serial dilution series in serum-free DMEM to achieve the desired final concentrations (e.g., from 1 pM to 10 µM). The final DMSO concentration in the wells should not exceed 0.1%.
-
Cell Treatment: After the transfection incubation period, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: Remove the medium and wash the cells once with 100 µL of PBS. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminometry:
-
Add 50 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add 50 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence again.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Normalized Response = Firefly Luminescence / Renilla Luminescence
-
-
Data Transformation: The normalized data can be further transformed to percentage activation relative to the maximum response observed with the reference compound (Dexamethasone).
-
% Activation = [(Sample Response - Vehicle Response) / (Max Dexamethasone Response - Vehicle Response)] x 100
-
-
Dose-Response Curve: Plot the % Activation against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the compound that elicits a 50% maximal response.
Data Presentation
The following table summarizes hypothetical data for this compound in comparison to the reference agonist, Dexamethasone.
| Compound | EC50 (nM) | Emax (% Activation vs. Dexamethasone) | Hill Slope |
| Dexamethasone (Reference) | 1.2 | 100% | 1.1 |
| This compound | 8.5 | 95% | 1.0 |
| Cortisone (Weak Agonist Control) | 150 | 40% | 0.9 |
| RU-486 (Antagonist Control) | >10,000 | Not Applicable | Not Applicable |
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway leading to reporter gene expression.
Caption: Workflow for the GR activation cell-based assay.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Pregnene-17,20alpha,21-triol-3,11-dione
Disclaimer: Due to a lack of specific published research on the in vitro applications of 4-Pregnene-17,20alpha,21-triol-3,11-dione, also known as Reichstein's Substance U, the following application notes and protocols are based on the general understanding of corticosteroids and their mechanisms of action. These protocols are representative and should be adapted and validated for the specific compound and experimental system.
Introduction
This compound is a corticosteroid, a class of steroid hormones that play crucial roles in a wide range of physiological processes, including the stress response, immune system regulation, and inflammation.[1] As a member of this class, its in vitro applications are expected to revolve around its interaction with the glucocorticoid receptor (GR) and subsequent modulation of gene expression. These application notes provide an overview of the potential in vitro uses of this compound and detailed protocols for its characterization.
Principle of Action: Glucocorticoid Receptor Signaling
Corticosteroids exert their effects primarily through the intracellular glucocorticoid receptor (GR).[2][3] The general mechanism involves both genomic and non-genomic pathways.
Genomic Pathway:
-
Ligand Binding: The corticosteroid diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in a multi-protein complex.[2]
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[2][3]
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either activation (transactivation) or repression (transrepression) of gene transcription.[4][5] A major anti-inflammatory effect is the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[5]
Non-Genomic Pathway: Some rapid effects of corticosteroids are mediated through non-genomic pathways that involve interactions with various kinases and signaling cascades.[2]
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Pregnene-17,20alpha,21-triol-3,11-dione in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pregnene-17,20alpha,21-triol-3,11-dione is a corticosteroid whose biological role and metabolic fate are not extensively documented. Structurally, it is an isomer of the more well-known 20β-dihydrocortisone (Reichstein's Substance U).[1][2] These application notes provide a comprehensive guide for researchers aiming to investigate the pharmacokinetic, pharmacodynamic, and metabolic profiles of this compound using established animal models. The protocols outlined below are adapted from standard methodologies for corticosteroid research and can be tailored to specific experimental needs.
Rationale for Animal Model Selection
The selection of an appropriate animal model is critical for obtaining translatable data. Rodents, particularly mice and rats, are the most common and well-characterized models for studying glucocorticoid and corticosteroid metabolism and action.[3][4][5]
Recommended Animal Models:
-
Mice (e.g., C57BL/6J): This inbred strain is widely used in metabolic research due to its genetic uniformity and well-documented physiology. They are suitable for studying the effects of corticosteroids on metabolism, inflammation, and the immune system.[3][5]
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are larger than mice, which facilitates surgical procedures and collection of larger blood volumes. They are frequently used in studies of glucocorticoid-induced hypertension, osteoporosis, and behavioral changes.
Justification:
-
The corticosteroid metabolic pathways in rodents, while having some differences from humans (corticosterone is the primary glucocorticoid in rodents, whereas it is cortisol in humans), share fundamental enzymatic processes such as oxidation, reduction, and hydroxylation.[3][4]
-
Genetically modified mouse models (e.g., with altered glucocorticoid receptor expression) can provide deeper insights into the specific mechanisms of action of this compound.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol describes the preparation and administration of the test compound to rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, sesame oil, or a solution containing a low percentage of ethanol or DMSO, depending on the compound's solubility)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Procedure:
-
Dose Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the chosen vehicle. Sonication may be used to aid dissolution. Ensure the final concentration is appropriate for the desired dose and administration volume.
-
Prepare a fresh solution for each experiment.
-
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Weigh each animal on the day of administration to calculate the precise dose.
-
-
Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Restrain the animal appropriately.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly.
-
Typical injection volume for mice: 100-200 µL; for rats: 0.5-1.0 mL.
-
-
Subcutaneous (SC) Injection:
-
Pinch the skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tented skin.
-
Inject the solution.
-
Typical injection volume is similar to IP.
-
-
Oral Gavage (PO):
-
Use a gavage needle with a ball tip to prevent injury.
-
Gently insert the needle into the esophagus.
-
Administer the solution directly into the stomach.
-
Typical volume for mice: 100-200 µL; for rats: 1-2 mL.
-
-
Intravenous (IV) Injection (requires more skill):
-
Typically performed via the tail vein. The animal may need to be warmed to dilate the veins.
-
Typical injection volume for mice: 50-100 µL; for rats: 200-500 µL.
-
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse reactions.
-
House the animals individually or in small groups as required by the experimental design.
-
Protocol 2: Sample Collection for Pharmacokinetic and Metabolic Analysis
This protocol details the collection of various biological samples for the analysis of this compound and its metabolites.
Materials:
-
Metabolic cages (for urine and feces collection)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Surgical instruments for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
Centrifuge
-
-80°C freezer
Procedure:
-
Blood Collection:
-
Time Points: Collect blood at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) to construct a pharmacokinetic profile.
-
Methods:
-
Tail Vein Sampling (for multiple time points from the same animal): A small nick is made in the tail vein.
-
Submandibular Bleed: A quick and efficient method for obtaining a moderate volume of blood.
-
Cardiac Puncture (terminal procedure): Performed under deep anesthesia to collect a large volume of blood.
-
-
Processing:
-
Collect blood in anticoagulant-treated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully aspirate the plasma and store it at -80°C until analysis.
-
-
-
Urine and Feces Collection:
-
House individual animals in metabolic cages.
-
Collect urine and feces over a specified period (e.g., 24 or 48 hours).
-
Store samples at -80°C.
-
-
Tissue Collection (terminal procedure):
-
Euthanize the animal via an approved method at the end of the study.
-
Rapidly dissect the tissues of interest (e.g., liver, kidney, adipose tissue, brain).[6]
-
Rinse tissues with ice-cold saline to remove excess blood.
-
Blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C.
-
Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological matrices.[6][7][8][9][10]
Materials:
-
Homogenizer
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or supported liquid extraction (SLE) plates
-
Organic solvents (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane)
-
Internal standards (deuterated analogs of the target compound or a structurally similar steroid)
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Sample Preparation:
-
Plasma/Urine:
-
Thaw samples on ice.
-
Add an internal standard.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant for SPE/SLE or direct injection.
-
-
Tissues:
-
Weigh a portion of the frozen tissue.
-
Add homogenization buffer and the internal standard.
-
Homogenize the tissue on ice.
-
Perform protein precipitation and centrifugation.
-
Use the supernatant for further extraction.[6]
-
-
Extraction and Clean-up:
-
SPE: Condition the SPE cartridge, load the sample, wash away interferences, and elute the analytes with an appropriate solvent.[9]
-
SLE: Load the sample onto the SLE plate, allow it to distribute, and then elute the analytes with a water-immiscible organic solvent.[8][10]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ionization mode (to be optimized for the target compound).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the target compound and its characteristic product ions.
-
Develop an MRM method for this compound and potential metabolites (e.g., hydroxylated, reduced, or conjugated forms).
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | IV | 1 | |
| IP | 5 | ||
| PO | 10 | ||
| Tmax (min) | IV | 1 | |
| IP | 5 | ||
| PO | 10 | ||
| AUC (ng*min/mL) | IV | 1 | |
| IP | 5 | ||
| PO | 10 | ||
| Half-life (min) | IV | 1 | |
| IP | 5 | ||
| PO | 10 |
Table 2: Tissue Distribution of this compound in Rats (2 hours post-IP administration)
| Tissue | Concentration (ng/g) |
| Liver | |
| Kidney | |
| Adipose Tissue | |
| Brain | |
| Muscle |
Table 3: Major Metabolites of this compound Identified in Mouse Urine
| Metabolite | Proposed Structure | Relative Abundance (%) |
| M1 | ||
| M2 | ||
| M3 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for in vivo studies of this compound.
Potential Metabolic Pathways
Based on known corticosteroid metabolism, the following pathways are plausible for this compound.
Caption: Potential metabolic pathways for this compound.
Concluding Remarks
The study of novel compounds like this compound requires a systematic approach grounded in established methodologies. The protocols and guidelines presented here offer a robust framework for initiating research into the biological activities and metabolic fate of this corticosteroid. Researchers should optimize these protocols based on the specific aims of their studies and the solubility and stability of the test compound. Careful consideration of animal welfare and adherence to institutional guidelines are paramount throughout all experimental procedures.
References
- 1. 4-Pregnene-17alpha,20beta,21-triol-3,11-dione [drugfuture.com]
- 2. 116-59-6 CAS MSDS (4-PREGNENE-17-A-20-B-21-TRIOL-*3-11-DION E) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. The corticosteroid metabolic profile of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Glucocorticoid Metabolism in Obesity and Following Weight Loss [frontiersin.org]
- 5. Frontiers | Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone [frontiersin.org]
- 6. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of eight corticosteroids in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
Application Notes and Protocols for 4-Pregnene-17,20alpha,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pregnene-17,20alpha,21-triol-3,11-dione, also known by synonyms such as 20α-Dihydrocortisone and Reichstein's substance U, is a steroid hormone and a metabolite of cortisol.[1][2] As a product of cortisol metabolism, it plays a role in the broader glucocorticoid signaling pathway. While its direct biological activity is not as extensively characterized as that of its parent compound, cortisol, its presence and concentration in biological fluids are of interest in clinical diagnostics, particularly in the assessment of adrenal function and disorders like Cushing's syndrome.[3] These application notes provide an overview of its research applications and detailed protocols for its use as a research tool.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C21H30O5 | [1] |
| Molecular Weight | 362.46 g/mol | [1] |
| CAS Number | 116-59-6 | [1] |
| Melting Point | 208-209 °C | [1] |
| UV max (in alcohol) | 239 nm (log ε 4.1) | [1] |
| Synonyms | 20α-Dihydrocortisone, Reichstein's substance U | [1][2] |
Research Applications
As a metabolite of cortisol, this compound serves as a valuable tool in several research areas:
-
Biomarker Discovery: The quantification of this metabolite in urine and other biological fluids can serve as a potential biomarker for assessing cortisol metabolism and diagnosing adrenal disorders.[3]
-
Metabolic Studies: It can be used as a standard in studies investigating the metabolic pathways of corticosteroids and the activity of enzymes involved in their transformation, such as 20α-hydroxysteroid dehydrogenase.[4]
-
Pharmacology and Drug Development: Understanding the metabolism of cortisol to inactive or less active forms like 20α-Dihydrocortisone is crucial in the development of synthetic glucocorticoids with improved pharmacokinetic profiles.
-
Endocrinology Research: While its direct hormonal activity is not well-defined, it can be used in comparative studies with cortisol and other glucocorticoids to dissect the specific roles of different metabolites in the overall physiological response to stress and inflammation.
Signaling Pathways
This compound is primarily understood within the context of cortisol metabolism and glucocorticoid signaling.
Cortisol Metabolism Pathway
Cortisol undergoes extensive metabolism in the body, leading to the formation of various metabolites. One of these pathways involves the reduction of the C20 ketone group to a hydroxyl group, resulting in the formation of 20α- and 20β-dihydrocortisol. The subsequent oxidation of the 11β-hydroxyl group of 20α-dihydrocortisol would yield this compound.
Metabolic conversion of Cortisol.
General Glucocorticoid Signaling Pathway
Glucocorticoids, like cortisol, exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. As a metabolite of cortisol, this compound is part of this broader signaling cascade. Its own interaction with the GR is a subject for further research.
General Glucocorticoid Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Note: Due to the hydrophobic nature of steroids, DMSO is a common solvent. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in sterile cell culture medium to the desired final concentrations. It is recommended to perform serial dilutions.
-
Important: When treating cells that are sensitive to steroids or for studying receptor-mediated effects, it is crucial to use charcoal-stripped serum in the culture medium to remove endogenous steroids.
-
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To quantify the concentration of this compound in biological samples such as urine or cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from methods for cortisol and its isomers.[5]
Materials:
-
Biological sample (urine, cell culture supernatant)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
Spike the samples with a known concentration of the internal standard.
-
For urine samples, a hydrolysis step with β-glucuronidase may be necessary to measure total (free + conjugated) concentrations.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. Condition the SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute the analyte with a higher concentration of organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might run from 10% B to 90% B over several minutes.
-
The flow rate and injection volume should be optimized for the specific system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds. For isomers of cortisol, transitions such as m/z 363.1 > 121.1 can be monitored.[5]
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of the analyte.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
References
Anwendungshinweis und Protokoll zur Derivatisierung von 4-Pregnen-17,20alpha,21-triol-3,11-dion für die GC-MS-Analyse
Zusammenfassung: Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die chemische Derivatisierung von 4-Pregnen-17,20alpha,21-triol-3,11-dion, einem Corticosteroid-Metaboliten, für die anschließende quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die vorgestellte Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die eine zuverlässige und reproduzierbare Quantifizierung dieses Analyten in verschiedenen biologischen Matrices anstreben. Das Protokoll basiert auf einer zweistufigen Derivatisierung, die zunächst die Oximierung der Ketogruppen und anschließend die Silylierung der Hydroxylgruppen umfasst, um die Flüchtigkeit und thermische Stabilität des Moleküls für die GC-Analyse zu erhöhen.
Einleitung
4-Pregnen-17,20alpha,21-triol-3,11-dion ist ein wichtiges Intermediat im Steroidstoffwechsel und ein Metabolit von Cortisol. Seine genaue Quantifizierung ist in der endokrinologischen Forschung, der klinischen Diagnostik und der pharmazeutischen Entwicklung von großer Bedeutung. Aufgrund seiner polaren funktionellen Gruppen (drei Hydroxyl- und zwei Ketogruppen) ist dieser Metabolit nicht direkt für die Analyse mittels Gaschromatographie geeignet. Eine chemische Derivatisierung ist daher unerlässlich, um die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen.[1] Die hier beschriebene Methode der Oximierung gefolgt von einer Silylierung ist ein etabliertes und robustes Verfahren für die Analyse von Steroiden und Ketosteroiden.
Experimentelle Protokolle
Dieses Protokoll beschreibt die Derivatisierung von 4-Pregnen-17,20alpha,21-triol-3,11-dion in einer getrockneten Probe. Alle Reagenzien sollten von hoher Reinheit und wasserfrei sein, um Nebenreaktionen zu minimieren.
Benötigte Materialien:
-
4-Pregnen-17,20alpha,21-triol-3,11-dion Standard
-
Pyridin (wasserfrei)
-
Methoxyaminhydrochlorid
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Ethylacetat (GC-Qualität)
-
Heizblock oder Wasserbad
-
GC-MS-System mit einer niedrigpolaren Kapillarsäule (z.B. 5% Phenyl-methylpolysiloxan)
Protokoll zur Derivatisierung:
-
Probenvorbereitung: Die Probe, die 4-Pregnen-17,20alpha,21-triol-3,11-dion enthält, sollte in einem geeigneten Glasgefäß (z.B. GC-Vial) zur Trockne eingedampft werden (z.B. unter einem sanften Stickstoffstrom).
-
Oximierung:
-
Lösen Sie den trockenen Rückstand in 50 µL wasserfreiem Pyridin.
-
Fügen Sie 50 µL einer 2%igen (w/v) Lösung von Methoxyaminhydrochlorid in Pyridin hinzu.
-
Verschließen Sie das Gefäß fest und inkubieren Sie es für 60 Minuten bei 60°C.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
-
Silylierung:
-
Fügen Sie 100 µL BSTFA mit 1% TMCS zu der abgekühlten Reaktionsmischung hinzu.
-
Verschließen Sie das Gefäß erneut fest und inkubieren Sie es für 120 Minuten bei 90°C.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
-
GC-MS-Analyse:
-
Injizieren Sie 1-2 µL der derivatisierten Probe in das GC-MS-System.
-
Die genauen GC-MS-Parameter sollten für das spezifische Gerät und die Säule optimiert werden. Ein typisches Temperaturprogramm beginnt bei einer niedrigen Temperatur (z.B. 180°C), gefolgt von einem Temperaturgradienten bis zu einer Endtemperatur von ca. 300°C.
-
Abbildung 1: Experimenteller Arbeitsablauf der Derivatisierung und GC-MS-Analyse.
Datenpräsentation
Nach der Derivatisierung wird 4-Pregnen-17,20alpha,21-triol-3,11-dion als Methoxyim-Trimethylsilyl (MO-TMS)-Derivat analysiert. Die beiden Ketogruppen am C3- und C11-Atom reagieren zu Methoxyim-Gruppen, und die drei Hydroxylgruppen am C17, C20 und C21 werden zu Trimethylsilyl-Ethern.
Abbildung 2: Chemische Umwandlung während der Derivatisierung.
Erwartete quantitative Daten:
Die genauen Retentionszeiten und Massenspektren können je nach GC-Säule, Temperaturprogramm und MS-Gerät variieren. Die folgende Tabelle fasst die erwarteten Eigenschaften des derivatisierten Produkts zusammen.
| Parameter | Erwarteter Wert | Anmerkungen |
| Molekülformel (Derivat) | C38H70N2O5Si3 | Berechnet basierend auf der vollständigen Derivatisierung. |
| Molekulargewicht (Derivat) | 735.2 g/mol | Monoisotopische Masse. |
| Retentionsindex (RI) | ~3000 - 3200 | Geschätzt für eine Standard-DB-5-Säule. Der exakte Wert muss experimentell bestimmt werden. |
| Charakteristische m/z-Ionen | M+ (735), M-15, M-31, M-89 | M+ ist das Molekülion. Die Fragmente entsprechen dem Verlust von CH3, OCH3 und Si(CH3)3. Weitere charakteristische Ionen aus dem Steroidgerüst sind zu erwarten. |
Hinweis: Da kein publiziertes Referenzspektrum für das exakte MO-TMS-Derivat von 4-Pregnen-17,20alpha,21-triol-3,11-dion leicht verfügbar ist, basieren die charakteristischen m/z-Ionen auf den erwarteten Fragmentierungsmustern von ähnlichen derivatisierten Corticosteroiden. Es wird dringend empfohlen, einen authentischen Standard zu derivatisieren und zu analysieren, um eine Referenzbibliothek für die Identifizierung und Quantifizierung zu erstellen.
Schlussfolgerung
Das vorgestellte Protokoll bietet eine detaillierte und zuverlässige Methode für die Derivatisierung von 4-Pregnen-17,20alpha,21-triol-3,11-dion für die quantitative GC-MS-Analyse. Die zweistufige Oximierungs- und Silylierungsreaktion führt zu einem thermisch stabilen und flüchtigen Derivat, das eine empfindliche und spezifische Detektion ermöglicht. Forscher und Wissenschaftler können dieses Protokoll als Ausgangspunkt für die Entwicklung und Validierung ihrer eigenen quantitativen Assays für diesen und strukturell ähnliche Steroidmetaboliten verwenden.
References
Application Notes and Protocols for 4-Pregnene-17,20α,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the handling, storage, and potential use of 4-Pregnene-17,20α,21-triol-3,11-dione (CAS RN: 116-59-6), also known as Reichstein's substance U or (20R)-17,20,21-Trihydroxypregn-4-ene-3,11-dione.
Chemical and Physical Properties
This corticosteroid is a derivative of pregnene and possesses a complex structure that influences its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C21H30O5 | [1][2] |
| Molecular Weight | 362.46 g/mol | [1][2] |
| Melting Point | >82°C (decomposes) | [2] |
| Appearance | White to Off-White Solid | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Slightly soluble in Acetone, Chloroform, DMSO, and Methanol | [2] |
Handling and Storage Protocols
Due to its limited stability and solubility, proper handling and storage are crucial to maintain the integrity of 4-Pregnene-17,20α,21-triol-3,11-dione.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Storage
-
Short-term and Long-term Storage: The compound should be stored in a tightly sealed container at -20°C in a freezer.[2]
-
Protection from Light and Moisture: While not explicitly stated to be light-sensitive, it is good practice to store the compound in an amber vial to protect it from light. The container should be tightly sealed to prevent moisture absorption.
Preparation of Stock Solutions
Given its slight solubility in several organic solvents, careful preparation of stock solutions is necessary.
Protocol for Preparing a Stock Solution:
-
Equilibrate the vial containing 4-Pregnene-17,20α,21-triol-3,11-dione to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using an analytical balance in a chemical fume hood.
-
Add the desired solvent (e.g., DMSO, Acetone, Methanol, or Chloroform) dropwise to the solid.
-
Vortex or sonicate the mixture gently to aid dissolution. Due to its slight solubility, achieving high concentrations may not be possible.
-
Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Experimental Protocols
While specific experimental protocols for 4-Pregnene-17,20α,21-triol-3,11-dione are not widely published, its structural similarity to other corticosteroids suggests its potential use in relevant biological assays. The following are generalized protocols that can be adapted for this compound.
In Vitro Glucocorticoid Receptor (GR) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of 4-Pregnene-17,20α,21-triol-3,11-dione for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
4-Pregnene-17,20α,21-triol-3,11-dione
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and vials
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of 4-Pregnene-17,20α,21-triol-3,11-dione in the assay buffer.
-
In a 96-well plate, add the recombinant GR protein.
-
Add the diluted 4-Pregnene-17,20α,21-triol-3,11-dione or vehicle control to the wells.
-
Add a constant concentration of [³H]-Dexamethasone to all wells.
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Following incubation, transfer the contents of the wells to a filter plate.
-
Wash the filter plate rapidly with ice-cold assay buffer using a vacuum manifold to separate bound from unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Analyze the data to determine the IC50 value of 4-Pregnene-17,20α,21-triol-3,11-dione.
Potential Biological Significance
While the specific biological role of 4-Pregnene-17,20α,21-triol-3,11-dione is not extensively documented, its isolation from adrenal glands suggests a role in steroid hormone metabolism. Corticosteroids are known to be involved in a wide range of physiological processes.
Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the user to conduct a thorough literature search and safety assessment before use.
References
Application Notes and Protocols for 4-Pregnene-17,20α,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pregnene-17,20α,21-triol-3,11-dione, also known as Reichstein's Substance U or 20α-Dihydrocortisone, is a steroid metabolite of cortisone. As a member of the corticosteroid family, its biological activities are likely mediated through interactions with steroid receptors, such as the glucocorticoid receptor (GR). Understanding the synthesis, purification, and biological effects of this compound is crucial for researchers investigating steroid metabolism, pharmacology, and the development of novel therapeutics. These application notes provide a comprehensive overview of experimental designs and detailed protocols for studying 4-Pregnene-17,20α,21-triol-3,11-dione.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4-Pregnene-17,20α,21-triol-3,11-dione is fundamental for its study. The following table summarizes key identifiers and properties.
| Property | Value |
| Systematic Name | 17,20,21-Trihydroxypregn-4-ene-3,11-dione |
| Synonyms | Reichstein's Substance U, 20α-Dihydrocortisone |
| Molecular Formula | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol |
| CAS Number | 116-58-5 |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in acetone, chloroform, DMSO, and methanol |
Experimental Protocols
I. Synthesis and Purification
A. Enzymatic Synthesis
A common method for the synthesis of 20-hydroxy steroids is through the enzymatic reduction of the corresponding 20-keto steroid. In the case of 4-Pregnene-17,20α,21-triol-3,11-dione, this can be achieved by the action of 20α-hydroxysteroid dehydrogenase (20α-HSD) on cortisone.
Protocol: Enzymatic Conversion of Cortisone to 4-Pregnene-17,20α,21-triol-3,11-dione
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing 1 mM NADPH as a cofactor.
-
Dissolve cortisone in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) and add it to the reaction buffer to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid enzyme denaturation.
-
Initiate the reaction by adding purified 20α-hydroxysteroid dehydrogenase to a final concentration of 1-5 µg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the steroids.
-
Repeat the extraction twice more and pool the organic extracts.
-
-
Solvent Evaporation:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
-
Resuspension:
-
Reconstitute the dried steroid residue in a suitable solvent (e.g., methanol or mobile phase) for purification and analysis.
-
B. Purification by High-Performance Liquid Chromatography (HPLC)
The synthesized 4-Pregnene-17,20α,21-triol-3,11-dione can be purified from the reaction mixture using reversed-phase HPLC.
Protocol: HPLC Purification
-
HPLC System:
-
Utilize a preparative or semi-preparative HPLC system equipped with a C18 column (e.g., 5 µm particle size, 10 x 250 mm).
-
-
Mobile Phase:
-
Prepare a mobile phase consisting of a gradient of methanol in water. For example:
-
Solvent A: Water
-
Solvent B: Methanol
-
Gradient: Start with 30% B, ramp to 70% B over 30 minutes.
-
-
-
Sample Injection:
-
Inject the reconstituted sample from the synthesis step onto the HPLC column.
-
-
Fraction Collection:
-
Monitor the elution profile at a suitable wavelength (e.g., 240 nm) and collect fractions corresponding to the peak of 4-Pregnene-17,20α,21-triol-3,11-dione. The retention time will need to be determined using a standard if available, or by analyzing fractions by mass spectrometry.
-
-
Purity Analysis:
-
Assess the purity of the collected fractions by analytical HPLC-MS. Pool the pure fractions and evaporate the solvent.
-
II. Analytical Methods
A. Quantitative Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the sensitive and specific quantification of steroids in biological matrices.
Protocol: HPLC-MS/MS Quantification
-
Sample Preparation:
-
For biological samples (e.g., cell culture media, plasma), perform a liquid-liquid extraction as described in the synthesis protocol or use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).
-
Evaporate the extract and reconstitute in the initial mobile phase.
-
-
HPLC Conditions:
-
Use an analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient of acetonitrile or methanol in water, both containing 0.1% formic acid, at a flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ of 4-Pregnene-17,20α,21-triol-3,11-dione. Product ions will need to be determined by infusion of a purified standard.
-
-
Quantification:
-
Construct a standard curve using known concentrations of the purified compound.
-
Quantify the analyte in the samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for HPLC-MS/MS analysis. Actual values must be determined experimentally.
| Parameter | Value |
| Precursor Ion (m/z) | 363.2 |
| Product Ion 1 (m/z) | 121.1 (example) |
| Product Ion 2 (m/z) | 97.1 (example) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL |
III. Biological Activity Assays
A. Glucocorticoid Receptor (GR) Binding Assay
The affinity of 4-Pregnene-17,20α,21-triol-3,11-dione for the glucocorticoid receptor can be determined using a competitive binding assay.
Protocol: GR Competitive Binding Assay
-
Reagents:
-
Purified recombinant human GR protein.
-
A fluorescently labeled GR ligand (e.g., a dexamethasone analog).
-
Assay buffer (e.g., phosphate buffer with stabilizing agents).
-
-
Assay Procedure:
-
In a microplate, combine a fixed concentration of the fluorescent GR ligand and the GR protein.
-
Add increasing concentrations of unlabeled 4-Pregnene-17,20α,21-triol-3,11-dione. Include a known GR ligand (e.g., dexamethasone) as a positive control.
-
Incubate at 4°C for 2-4 hours to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization (FP) of the samples. Binding of the large GR protein to the small fluorescent ligand results in a high FP signal. Displacement of the fluorescent ligand by the test compound leads to a decrease in the FP signal.
-
-
Data Analysis:
-
Plot the FP signal against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent ligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
B. GR Transactivation Reporter Gene Assay
This assay measures the ability of 4-Pregnene-17,20α,21-triol-3,11-dione to activate the transcriptional activity of the glucocorticoid receptor.
Protocol: GR Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or A549) in appropriate media.
-
Co-transfect the cells with an expression vector for the human GR and a reporter plasmid containing a luciferase gene under the control of a glucocorticoid response element (GRE) promoter. A constitutively expressed Renilla luciferase vector can be included as a transfection control.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with increasing concentrations of 4-Pregnene-17,20α,21-triol-3,11-dione or a control compound (e.g., dexamethasone).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Illustrative Biological Activity Data
The following table provides an example of how to present the results from the biological activity assays.
| Assay | Parameter | Illustrative Value (for Dexamethasone) |
| GR Binding | IC₅₀ | 5 nM |
| Ki | 2 nM | |
| GR Transactivation | EC₅₀ | 10 nM |
Visualizations
Caption: Experimental workflow for the study of 4-Pregnene-17,20α,21-triol-3,11-dione.
Caption: Proposed glucocorticoid receptor signaling pathway for 4-Pregnene-17,20α,21-triol-3,11-dione.
Troubleshooting & Optimization
Technical Support Center: 4-Pregnene-17,20alpha,21-triol-3,11-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Pregnene-17,20alpha,21-triol-3,11-dione. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of purity of my this compound sample during storage. What are the likely causes and how can I prevent this?
A1: Rapid degradation of this compound during storage is likely due to inappropriate storage conditions. Corticosteroids, particularly those with a dihydroxyacetone-like side chain, are susceptible to oxidation and hydrolysis.[1]
Troubleshooting Steps:
-
Storage Temperature: Ensure the compound is stored at the recommended temperature, typically -20°C or lower, to minimize thermal degradation.[2]
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The ketone and hydroxyl groups are susceptible to oxidative degradation.
-
Light Exposure: Protect the sample from light by using amber vials or storing it in the dark. Photodegradation can occur, especially upon exposure to UV light.[3][4]
-
Moisture: Store the compound in a desiccated environment to prevent hydrolysis. The hydroxyl groups can be susceptible to acid or base-catalyzed hydrolysis.
Q2: My analytical results show multiple unexpected peaks when analyzing this compound. How can I determine if these are degradation products?
A2: The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a strong indicator of degradation. To confirm this, a forced degradation study is recommended.[5][6] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products.
Recommended Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
By comparing the peaks from your stored sample to those generated under forced degradation, you can identify and characterize the degradation products.
Q3: I am developing a formulation containing this compound and am concerned about excipient compatibility. How can I assess this?
A3: Excipient compatibility studies are crucial to ensure the stability of the active pharmaceutical ingredient (API) in the final formulation.[1] A common approach is to create binary mixtures of the API and individual excipients and store them under accelerated stability conditions (e.g., 40°C/75% RH).
Experimental Workflow:
-
Prepare 1:1 (w/w) mixtures of this compound with each proposed excipient.
-
Store the mixtures in appropriate containers at accelerated conditions.
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks) using a stability-indicating analytical method (e.g., HPLC).
-
Monitor for the appearance of new degradation peaks and a decrease in the API peak area.
Any significant degradation in the presence of an excipient would indicate an incompatibility.
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method for this compound
This protocol outlines a general HPLC method suitable for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 242 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol details the steps for conducting a forced degradation study to identify potential degradation pathways.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at 80°C.
-
Photostability: Expose the solid compound and the stock solution to UV (254 nm) and visible light.
-
-
Time Points: Collect samples at 0, 4, 8, 24, and 48 hours. For thermal and photostability, extend the time points as needed.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time (Weeks) | Purity (%) by HPLC | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C | 0 | 99.8 | <0.1 | <0.1 |
| 4 | 99.7 | <0.1 | 0.1 | |
| 12 | 99.6 | 0.1 | 0.1 | |
| 4°C | 0 | 99.8 | <0.1 | <0.1 |
| 4 | 98.5 | 0.5 | 0.3 | |
| 12 | 96.2 | 1.5 | 0.8 | |
| 25°C / 60% RH | 0 | 99.8 | <0.1 | <0.1 |
| 4 | 92.1 | 3.2 | 1.5 | |
| 12 | 85.4 | 7.8 | 3.1 |
Table 2: Hypothetical Results from a Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | API Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0.1 M HCl, 60°C | 48 | 85.2 | 10.5 (Hydrolysis Product) | 1.8 |
| 0.1 M NaOH, 60°C | 48 | 78.9 | 5.1 | 12.3 (Epimerization Product) |
| 3% H₂O₂, RT | 24 | 89.7 | 8.9 (Oxidation Product) | 0.5 |
| 80°C, Dry Heat | 72 | 95.3 | 2.1 | 1.1 |
| UV Light (254 nm) | 24 | 91.5 | 1.2 | 6.7 (Photodegradation Product) |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing excipient compatibility and stability.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the target molecule.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. 4-PREGNEN-17, 18, 21-TRIOL-3,11,20-TRIONE | Steraloids Inc. [steraloids.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Pregnene-17,20alpha,21-triol-3,11-dione Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pregnene-17,20alpha,21-triol-3,11-dione, also known as Reichstein's Substance U or 20α-Dihydrocortisone.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is known to be slightly soluble in several organic solvents. While exact quantitative data for this specific compound is limited, data from structurally similar corticosteroids, such as hydrocortisone, can provide a useful reference. The compound is expected to have low solubility in aqueous solutions.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid cellular toxicity.[1] Ethanol is another viable option for creating stock solutions.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and the formation of solid dispersions. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your assay.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound in Organic Solvents
Symptoms:
-
The compound does not fully dissolve in the chosen organic solvent (e.g., acetone, methanol, chloroform) even at low concentrations.
-
A suspension or precipitate is observed.
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the selected solvent.
-
The solvent quality may be poor (e.g., contains water).
-
Insufficient vortexing or sonication to aid dissolution.
Solutions:
-
Select an appropriate solvent: Based on data for similar compounds, DMSO and ethanol are good starting points for achieving higher concentrations.
-
Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to provide mechanical energy to break down particle agglomerates and enhance dissolution.
-
Co-solvents: Employing a mixture of solvents can sometimes improve solubility more than a single solvent.
Issue 2: Precipitation of the Compound upon Dilution in Aqueous Buffer
Symptoms:
-
A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS).
Possible Causes:
-
The final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of the compound.
-
The compound has very low aqueous solubility.
Solutions:
-
Optimize the final solvent concentration: Determine the minimum percentage of the organic solvent required in the final aqueous solution to keep the compound dissolved. This may require some empirical testing.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
Quantitative Data
The following tables summarize the solubility of structurally related corticosteroids in various solvents. This data can be used as a guideline for this compound.
Table 1: Solubility of Hydrocortisone (a structurally similar corticosteroid) [2][3][4]
| Solvent | Solubility (mg/mL) at 25°C |
| Water | 0.28 |
| Ethanol | 15.0 |
| Methanol | 6.2 |
| Acetone | 9.3 |
| Chloroform | 1.6 |
| Propylene Glycol | 12.7 |
| Ether | ~0.35 |
| DMSO | ~20 |
| Dimethylformamide (DMF) | ~30 |
Table 2: Solubility of Reichstein's Substance S (a related pregnene derivative)
| Solvent | Solubility |
| Ethanol | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 362.46 g/mol )
-
Anhydrous DMSO
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of the compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 362.46 g/mol * 1000 mg/g = 3.62 mg
-
-
Weigh out the calculated amount of this compound and place it in a suitable vial.
-
Add the desired volume of DMSO (e.g., 1 mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Co-precipitation
This protocol provides a method for preparing an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol or Acetone
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve HP-β-CD: In a flask, dissolve HP-β-CD in deionized water with stirring. The molar ratio of the compound to HP-β-CD is typically 1:1 or 1:2, depending on the desired level of solubilization.
-
Dissolve the Compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Mix the Solutions: Slowly add the solution of the compound to the aqueous HP-β-CD solution while continuously stirring.
-
Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Remove the Organic Solvent: If an organic solvent was used, remove it using a rotary evaporator.
-
Lyophilize or Evaporate: Freeze-dry (lyophilize) the aqueous solution or evaporate the water in a vacuum oven to obtain a solid powder of the inclusion complex.
-
Reconstitute: The resulting powder can be reconstituted in an aqueous buffer to the desired concentration.
Visualizations
References
Technical Support Center: Synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione, a derivative of cortisone. The primary focus is on the stereoselective reduction of the C-20 ketone of a suitable corticosteroid precursor.
Troubleshooting Guide
Problem 1: Low yield of the desired 20α-hydroxy product.
Question: My reaction is resulting in a low yield of 4-Pregnene-17,20α,21-triol-3,11-dione. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and inefficient purification. Here are some troubleshooting steps:
-
Reaction Temperature: The stereoselectivity of the reduction of the 20-keto group is highly dependent on temperature. Lower temperatures generally favor the formation of the 20α-isomer.[1] For instance, the reduction of cortisol with sodium borohydride shows a significant increase in the 20α- to 20β-isomer ratio at -27°C compared to higher temperatures.[1] Ensure your reaction is maintained at a consistently low temperature.
-
Reducing Agent: Sodium borohydride is a common reagent for this reduction.[1] Ensure it is fresh and has been stored properly to maintain its reactivity. The presence of additives like cerium(III) chloride (Luche reduction) can improve the stereoselectivity towards the 20α-alcohol in some cases.[2]
-
Reaction Time: While lower temperatures are beneficial for selectivity, they can also slow down the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for complete conversion of the starting material.
-
Purification: Loss of product during purification is a common issue. Steroids can be sensitive to harsh pH conditions.[1] Ensure that any aqueous workup steps are performed under neutral or mildly acidic/basic conditions. When performing column chromatography, select an appropriate solvent system that provides good separation without causing product degradation.
Problem 2: Poor stereoselectivity with a high proportion of the 20β-isomer.
Question: My product mixture contains a significant amount of the undesired 20β-isomer. How can I increase the stereoselectivity of the reduction towards the 20α-isomer?
Answer:
Achieving high stereoselectivity is a key challenge in this synthesis. Here are several strategies to favor the formation of the 20α-isomer:
-
Optimize Reaction Temperature: As mentioned, lower reaction temperatures are crucial for improving the 20α to 20β ratio.[1] Experiment with temperatures ranging from 0°C down to -30°C to find the optimal balance between reaction rate and stereoselectivity.
-
Choice of Reducing Agent and Additives: While sodium borohydride is effective, other reducing agents or additives can influence the stereochemical outcome. The use of a two-phase system with aqueous calcium chloride has been shown to enhance the formation of the 20α-isomer, possibly through the formation of a bidentate complex that favors hydride attack from a specific face of the steroid.[1]
-
Solvent System: The choice of solvent can also impact the stereoselectivity. The use of a biphasic system, such as chloroform or ethyl acetate with aqueous calcium chloride, has been reported to be effective.[1]
-
Chiral Directors: For highly stereoselective reductions, the use of chiral directing groups or chiral reducing agents can be explored. For example, a chiral boroxazolidine has been used to direct the borane reduction of 20-ketosteroids to yield the 20α-alcohol with high diastereoselectivity.[3]
Problem 3: Difficulty in separating the 20α and 20β isomers.
Question: I am struggling to separate the 20α and 20β-isomers of the product. What are the recommended purification and analytical methods?
Answer:
The separation of steroid epimers can be challenging due to their similar physical properties. Here are some recommended techniques:
-
Thin Layer Chromatography (TLC): TLC is an essential tool for monitoring the reaction and assessing the purity of fractions during column chromatography. Use a solvent system that provides good separation of the starting material, the 20α-product, and the 20β-isomer. A common developing solvent for corticosteroids is a mixture of dichloromethane, methanol, and water (e.g., 95:5:0.2 v/v/v).[4][5] Visualization can be achieved using UV light (if the compound is UV active) or by staining with a suitable reagent like anisaldehyde-sulfuric acid or tetrazolium blue.[4][6]
-
Column Chromatography: Careful column chromatography is the primary method for separating the isomers on a preparative scale. Use a high-quality silica gel and a well-chosen eluent system. A gradient elution from a less polar to a more polar solvent mixture is often effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating steroid isomers. Reversed-phase columns, such as C18, are commonly used.[7] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8] The use of different stationary phases, such as phenyl-hexyl or biphenyl, can offer different selectivities and may improve the separation of closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione?
A1: A common and logical starting material would be Cortisone (4-Pregnene-17,21-diol-3,11,20-trione). The synthesis then involves the selective reduction of the C-20 ketone. Another potential starting material is Hydrocortisone (Cortisol), which has an 11β-hydroxyl group instead of a ketone. If starting with hydrocortisone, an additional oxidation step would be required to form the 11-keto group.
Q2: How can I monitor the progress of the reduction reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) . Spot the reaction mixture alongside the starting material (e.g., cortisone) on a TLC plate. The disappearance of the starting material spot and the appearance of new, more polar product spots (due to the conversion of a ketone to a hydroxyl group) indicate the progression of the reaction.
Q3: What are the expected Rf values for the starting material and products on TLC?
A3: The exact Rf values will depend on the specific TLC plate and solvent system used. However, you can expect the following trend in polarity and thus Rf values:
-
Starting Material (Cortisone): Least polar, highest Rf value.
-
Products (20α and 20β isomers): More polar than the starting material due to the additional hydroxyl group, resulting in lower Rf values. The two isomers may have slightly different Rf values, allowing for their partial or complete separation on the TLC plate.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety procedures should be followed.
-
Sodium borohydride is a flammable solid and can react violently with strong acids and oxidizing agents. It also reacts with water and alcohols to produce hydrogen gas, which is flammable. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Organic solvents like chloroform, ethyl acetate, and methanol are flammable and/or toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Stereoselectivity of C-20 Ketone Reduction with Sodium Borohydride
| Starting Material | Reaction Temperature (°C) | 20α-Isomer (%) | 20β-Isomer (%) | Reference |
| Cortisol | -27 | 92 | 8 | [1] |
| 11-Deoxycortisol | -27 | 79 | 21 | [1] |
Table 2: Physical Properties of a Related Isomer
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Pregnene-17α,20β,21-triol-3,11-dione (Reichstein's Substance U) | 116-59-6 | C₂₁H₃₀O₅ | 362.46 | 208-209 |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione from Cortisone
This protocol is adapted from the general procedure described for the reduction of corticosteroids.[1]
Materials:
-
Cortisone
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂)
-
Ethyl acetate
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Cortisone in a mixture of ethyl acetate and chloroform.
-
Prepare a separate aqueous solution of calcium chloride.
-
Cool both solutions to the desired reaction temperature (e.g., -20°C to -27°C) using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Reduction Reaction:
-
Add the cold aqueous calcium chloride solution to the solution of cortisone.
-
Slowly add a freshly prepared solution of sodium borohydride in cold water to the vigorously stirred two-phase mixture. The addition should be done portion-wise to control the reaction temperature.
-
Stir the reaction mixture at the low temperature for a predetermined time (e.g., 1-2 hours), monitoring the progress by TLC.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of a suitable solvent system (e.g., dichloromethane/methanol) to separate the 20α- and 20β-isomers.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure 20α-isomer and evaporate the solvent to yield the final product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Determine the melting point of the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.
Caption: Troubleshooting logic for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione.
References
- 1. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asean.org [asean.org]
- 5. asean.org [asean.org]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. manuallib.com [manuallib.com]
Technical Support Center: Optimizing Mass Spectrometry for 20α-Dihydrocortisone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 20α-Dihydrocortisone using mass spectrometry.
Frequently Asked Questions (FAQs)
1. What are the typical mass transitions for 20α-Dihydrocortisone in positive ion mode ESI-MS/MS?
20α-Dihydrocortisone, being an isomer of cortisol, shares the same molecular mass and fragmentation pattern.[1] Common transitions monitored are from the precursor ion [M+H]+ at m/z 363.2 to various product ions.
2. Why is chromatographic separation critical when analyzing 20α-Dihydrocortisone?
Chromatographic separation is crucial because 20α-Dihydrocortisone is isobaric with its stereoisomer, 20β-dihydrocortisone, and cortisol.[1] Without adequate separation, these compounds can co-elute, leading to inaccurate quantification.[1] Optimizing the liquid chromatography (LC) method, including the column and mobile phase gradient, is essential to resolve these isomers.[1]
3. What are the common ionization techniques for steroid analysis?
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for steroid analysis. ESI is often used in positive ion mode for compounds like 20α-Dihydrocortisone. The choice of ionization technique can significantly impact sensitivity and should be optimized during method development.
4. How can I minimize matrix effects in my sample analysis?
Matrix effects can be a significant challenge in bioanalysis. To mitigate them, consider the following:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Use of Internal Standards: Isotope-labeled internal standards are highly recommended to compensate for matrix effects and variations in sample processing.
-
Chromatographic Separation: Good chromatographic resolution can separate the analyte from many matrix components.
5. What type of LC column is suitable for separating 20α-Dihydrocortisone and its isomers?
A C18 column is a common choice for steroid separations. The specific phase, particle size, and column dimensions should be selected based on the desired resolution and analysis time.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, sheath), and capillary temperature.[2] |
| Incorrect Mass Transitions | Verify the precursor and product ion masses for 20α-Dihydrocortisone. Infuse a standard solution to confirm the fragmentation pattern. |
| Poor Sample Recovery | Evaluate the efficiency of your sample preparation method. Consider alternative extraction techniques like SPE or LLE. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet to remove any potential contaminants that could suppress the signal. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Mobile Phase | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Column Degradation | Replace the analytical column if it has been used extensively or shows signs of performance loss. |
| Secondary Interactions | Add a small amount of a modifier, like formic acid, to the mobile phase to improve peak shape. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. |
| Matrix Effects | Improve sample cleanup to remove interfering compounds. |
| Leaking Connections | Check all LC connections for leaks, as this can introduce air and contaminants. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of 20α-Dihydrocortisone.
| Parameter | Value | Notes |
| Precursor Ion (m/z) | 363.2 | [M+H]+ in positive ion mode.[1] |
| Product Ion 1 (m/z) | 121.1 | A common and often abundant fragment.[1] |
| Product Ion 2 (m/z) | 97.1 | Another characteristic fragment ion.[1] |
| Collision Energy (eV) | 15-30 | This should be optimized for your specific instrument. |
| Ionization Mode | ESI Positive | Electrospray ionization is commonly used for steroids. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for 20α-Dihydrocortisone analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
Technical Support Center: 4-Pregnene-17,20α,21-triol-3,11-dione Experiments
Disclaimer: Information regarding the specific stereoisomer 4-Pregnene-17,20α,21-triol-3,11-dione is limited in publicly available scientific literature. The following troubleshooting guides and experimental protocols are based on general knowledge of steroid chemistry and data available for the closely related compound, 4-Pregnene-17α,20β,21-triol-3,11-dione. Researchers should be aware that stereochemical differences at the C-20 position may lead to variations in physical properties, reactivity, and biological activity.
Frequently Asked Questions (FAQs)
Q1: What is 4-Pregnene-17,20α,21-triol-3,11-dione?
4-Pregnene-17,20α,21-triol-3,11-dione is a pregnene-class steroid. Steroids are a class of organic compounds that are characterized by a specific four-ring carbon structure. This particular compound is a derivative of pregnene and is substituted with hydroxyl (-OH) and ketone (=O) functional groups at specific positions, which determine its chemical properties and biological activity. Due to its structural similarity to endogenous corticosteroids, it is likely to interact with glucocorticoid or mineralocorticoid signaling pathways.
Q2: What are the primary challenges in working with this compound?
Researchers may encounter challenges related to:
-
Solubility: Steroid compounds are often sparingly soluble in aqueous solutions.
-
Stability: The presence of multiple functional groups can make the molecule susceptible to degradation under certain pH, light, or temperature conditions.
-
Purity Analysis: Distinguishing between closely related stereoisomers, such as the 20α and 20β forms, can be challenging and requires high-resolution analytical techniques.
-
Biological Activity: The specific biological activity and potency of the 20α isomer are not well-documented, requiring careful in-vitro and in-vivo characterization.
Q3: How should 4-Pregnene-17,20α,21-triol-3,11-dione be stored?
As a general guideline for steroid compounds, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent hydrophobicity of the steroid backbone. | 1. Use of a co-solvent: Initially dissolve the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before adding it to the aqueous buffer. 2. pH adjustment: Depending on the presence of any ionizable groups, adjusting the pH of the buffer might improve solubility. 3. Use of solubilizing agents: Incorporate surfactants or cyclodextrins into the buffer to enhance solubility. | The compound dissolves completely, forming a clear solution. |
| Precipitation upon addition to aqueous buffer. | 1. Decrease the final concentration: The concentration of the compound in the final aqueous solution may be too high. 2. Vortexing or sonication: Gentle vortexing or sonication can help in dissolving the compound. | A stable solution is formed without any visible precipitate. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound degradation. | 1. Prepare fresh solutions: Prepare solutions of the compound immediately before use. 2. Protect from light: Conduct experiments under low-light conditions if the compound is found to be light-sensitive. 3. Check for degradation: Analyze the compound solution by HPLC or LC-MS before and after the experiment to check for degradation products. | Consistent and reproducible biological activity is observed. |
| Interaction with assay components. | 1. Run control experiments: Include appropriate vehicle controls (e.g., buffer with the co-solvent) to rule out any effects of the solvent. 2. Check for non-specific binding: Some steroid compounds can bind to plasticware. Using low-binding plates and tubes can mitigate this issue. | The observed biological effect is solely attributable to the compound. |
Issue 3: Difficulty in Chromatographic Purification and Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of isomers. | 1. Optimize HPLC method: Adjust the mobile phase composition, gradient, flow rate, and column temperature. 2. Use a chiral column: If separating stereoisomers is critical, a chiral stationary phase may be necessary. | Baseline separation of the desired compound from its isomers and impurities. |
| Peak tailing or broadening in HPLC. | 1. Check column health: The column may be degraded or contaminated. Flush with a strong solvent or replace if necessary. 2. Adjust mobile phase pH: If the compound has ionizable groups, buffering the mobile phase can improve peak shape. 3. Sample solvent mismatch: Dissolve the sample in the initial mobile phase to avoid peak distortion. | Sharp, symmetrical peaks are obtained in the chromatogram. |
Experimental Protocols
Protocol 1: General Procedure for In-Vitro Glucocorticoid Receptor (GR) Binding Assay
-
Preparation of Reagents:
-
GR-containing cell lysate or purified GR protein.
-
Radiolabeled dexamethasone (e.g., [³H]-dexamethasone) as the tracer.
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of varying concentrations of 4-Pregnene-17,20α,21-triol-3,11-dione (or a known ligand as a positive control).
-
Add 50 µL of [³H]-dexamethasone to each well at a final concentration equal to its Kd for GR.
-
Add 100 µL of GR-containing lysate to each well.
-
For non-specific binding control, add a high concentration of unlabeled dexamethasone.
-
Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.
-
Transfer the contents to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound and determine the IC₅₀ value.
-
Data Presentation
Table 1: Physical and Chemical Properties of Related Pregnene Compounds
| Property | 4-Pregnene-17α,20β,21-triol-3,11-dione |
| Molecular Formula | C₂₁H₃₀O₅ |
| Molecular Weight | 362.46 g/mol |
| Melting Point | 208-209 °C |
| CAS Number | 116-59-6 |
Visualizations
Glucocorticoid Signaling Pathway
Caption: Classical genomic signaling pathway of glucocorticoids.
Experimental Workflow for Compound Purity Analysis
Caption: A typical workflow for analyzing the purity of a steroid compound using HPLC.
Troubleshooting Logic for Poor Peak Shape in HPLC
Caption: A logical diagram for troubleshooting poor peak shape in HPLC analysis.
Technical Support Center: Analysis of 4-Pregnene-17,20alpha,21-triol-3,11-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 4-Pregnene-17,20alpha,21-triol-3,11-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Poor Peak Shape and Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for steroid analysis can arise from several factors related to the chromatography and sample preparation. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Secondary Interactions | The hydroxyl groups of the steroid can interact with active sites on the column packing. Use a column with end-capping (e.g., C18) to minimize these interactions. Consider adding a small amount of a weak acid, like formic acid (0.1%), to the mobile phase to suppress silanol activity. |
| Column Contamination | Flush the column with a strong solvent, such as isopropanol, to remove strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is optimal for the analyte. For steroids, a slightly acidic pH is generally preferred. |
| Dead Volume | Check all connections between the injector, column, and detector for any gaps or dead volume. Ensure fittings are properly tightened. |
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be causing this variability?
Answer:
Retention time instability can compromise the reliability of your analytical method. The following table outlines common causes and their solutions:
| Cause | Recommended Action |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analytical run. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods. |
| Pump Malfunction | Check the pump for leaks, salt buildup, or unusual noises. Ensure a stable flow rate is being delivered. |
| Air Bubbles in the System | Degas the mobile phase and purge the pumping system to remove any trapped air bubbles. |
Issue 3: Unexpected Peaks or High Background Noise
Question: I am observing unexpected peaks and a high baseline in my chromatograms. Could these be artifacts related to the analysis of this compound?
Answer:
Extraneous peaks and high background can originate from various sources, including the sample itself, the sample preparation process, or the analytical system.
Potential Sources of Artifacts & Solutions:
| Source of Artifact | Recommended Action |
| Sample Contamination | Use high-purity solvents and reagents. Ensure all labware is scrupulously clean. A blank injection (mobile phase only) can help identify system contamination. |
| Adduct Formation | In electrospray ionization (ESI), steroids can form adducts with cations (e.g., Na+, K+) or anions present in the mobile phase or sample matrix. This will result in ions with a higher m/z than the protonated molecule. To minimize this, use high-purity solvents and consider adding a competing ion source (e.g., a small amount of ammonium formate) to promote the formation of a single adduct type. |
| In-source Fragmentation/Decay | The analyte may be fragmenting in the ion source of the mass spectrometer. Optimize the source conditions (e.g., capillary voltage, temperature) to minimize in-source decay. |
| Isomerization or Degradation | Steroids can be susceptible to isomerization or degradation under certain conditions. For instance, corticosteroids can undergo D-ring rearrangement under anaerobic conditions.[1] Ensure samples are stored properly and avoid harsh chemical conditions during sample preparation. |
| Carryover | A portion of the analyte from a previous injection may be retained in the system and elute in a subsequent run. Implement a robust needle wash protocol and inject a blank after high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectrometric fragments for this compound?
Common neutral losses from corticosteroids include water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da) from the side chain. Therefore, you might observe fragment ions corresponding to:
-
[M+H - H₂O]+
-
[M+H - 2H₂O]+
-
[M+H - CH₂O]+
-
[M+H - H₂O - CH₂O]+
For Multiple Reaction Monitoring (MRM) method development, you could start by monitoring transitions from the parent ion (m/z 363.5) to several of these potential fragment ions.
Q2: What type of sample preparation is recommended for the analysis of this compound in biological matrices like plasma or serum?
Due to the complexity of biological matrices, a sample cleanup step is essential. The two most common and effective approaches for steroid analysis are:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. The supernatant is then analyzed. While quick, it may not remove all interfering substances.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be used to concentrate the analyte. A C18 or a mixed-mode sorbent is typically used for steroid extraction.
The choice between PPT and SPE will depend on the required sensitivity and the complexity of the sample matrix.
Q3: How can I confirm the identity of a suspected artifact peak in my chromatogram?
To confirm if an unexpected peak is an artifact, you can perform the following:
-
Analyze a pure standard: Inject a pure standard of this compound. If the peak is absent, it is likely not a direct degradation product of the standard in solution but may be generated during sample processing or in the MS source.
-
Vary sample preparation: Alter the sample preparation conditions (e.g., change the pH, use a different extraction solvent) to see if the artifact peak intensity changes.
-
Modify MS source conditions: Adjusting the ion source temperature or voltages can help determine if the artifact is a result of in-source decay.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide an accurate mass measurement of the artifact, which can be used to propose a molecular formula and aid in its identification.
Experimental Protocols & Visualizations
General LC-MS/MS Workflow for Steroid Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Caption: A typical experimental workflow for the quantitative analysis of steroids.
Logical Troubleshooting Flow for Artifact Investigation
This diagram provides a logical sequence of steps to follow when investigating the source of an unexpected peak or artifact.
Caption: A decision tree for troubleshooting the origin of artifactual peaks.
References
Technical Support Center: Enhancing Detection of 4-Pregnene-17,20α,21-triol-3,11-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 4-Pregnene-17,20α,21-triol-3,11-dione, also known as Reichstein's substance U.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of 4-Pregnene-17,20α,21-triol-3,11-dione and related corticosteroids.
Q1: I am observing poor peak shape (fronting or tailing) in my HPLC analysis. What are the likely causes and solutions?
A1: Poor peak shape is a common issue in liquid chromatography. Here are the primary causes and how to address them:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. A good starting point is to keep the injection volume between 1-5% of the total column volume.[1]
-
-
Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample's solubility is low, use the weakest solvent possible that still provides good solubility.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to peak tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the stationary phase has degraded (e.g., due to extreme pH), the column may need to be replaced.[2]
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column, causing peak tailing.
-
Solution: Try a different column chemistry, such as one with end-capping. Adjusting the mobile phase pH or adding a competing base (for basic analytes) can also help.
-
Q2: My signal intensity is too low, or I can't detect the analyte at all. How can I improve sensitivity?
A2: Low sensitivity can be a significant hurdle, especially with low-concentration samples.
-
Method of Detection: The choice of detector is critical.
-
Solution: For highest sensitivity and specificity, switch from UV detection to mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). LC-MS/MS is a powerful tool for steroid analysis.[3]
-
-
Sample Preparation: The analyte may be too dilute in the sample matrix.
-
Solution: Implement a sample enrichment step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These techniques can remove interfering substances and concentrate the analyte.[3]
-
-
Ionization Efficiency (for MS): In mass spectrometry, the analyte may not be ionizing efficiently.
-
Solution: Optimize the ion source parameters (e.g., gas flows, temperatures, voltages). Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to promote better ionization.
-
-
Incorrect Wavelength (for UV): You may be monitoring at a suboptimal wavelength.
-
Solution: The UV maximum for 4-Pregnene-17α,20β,21-triol-3,11-dione is approximately 239 nm.[4] Ensure your UV detector is set to this wavelength for optimal absorbance.
-
Q3: I'm experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.
-
Improve Chromatographic Separation:
-
Solution: Modify your HPLC gradient to better separate the analyte from interfering matrix components. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.[5]
-
-
Enhance Sample Cleanup:
-
Solution: A more rigorous sample preparation method, such as SPE, can effectively remove many matrix components that cause interference.[3]
-
-
Use an Internal Standard:
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte).[6] This standard will experience the same matrix effects as the analyte, allowing for accurate quantification.
-
Q4: My retention times are shifting between injections. What could be the cause?
A4: Unstable retention times compromise the reliability of your analysis.
-
Column Equilibration: The column may not be fully equilibrated between gradient runs.
-
Solution: Increase the column equilibration time at the end of each run to ensure the column returns to the initial conditions before the next injection.
-
-
Pump Performance: Inconsistent mobile phase composition can be due to issues with the HPLC pump.
-
Solution: Ensure your mobile phase solvents are properly degassed. Check for leaks in the pump and perform a system leak test. If the problem persists, the pump seals or check valves may need replacement.[2]
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[7]
-
Comparative Data on Detection Methods
The following table summarizes the typical performance characteristics of common analytical methods for corticosteroid analysis.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate. Relies on retention time and UV spectrum. | Very High. Relies on retention time, precursor ion, and product ions. |
| Sensitivity (Typical LOQ) | ng/mL range | pg/mL range |
| Throughput | High | High |
| Susceptibility to Matrix Effects | Low to Moderate | High (can be corrected with internal standards) |
| Initial Cost | Lower | Higher |
Experimental Protocols
Below are detailed methodologies for the detection of 4-Pregnene-17,20α,21-triol-3,11-dione and similar corticosteroids.
Protocol 1: HPLC with UV Detection (General Method for Glucocorticoids)
This protocol is adapted from a general method for glucocorticoid analysis and is suitable for detecting 4-Pregnene-17,20α,21-triol-3,11-dione.[7]
-
Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC Conditions:
Protocol 2: LC-MS/MS Method (Conceptual)
This protocol outlines a conceptual approach for a highly sensitive and specific LC-MS/MS method.
-
Sample Preparation (Solid-Phase Extraction):
-
Precondition a mixed-mode SPE cartridge with methanol followed by water.
-
Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 or Phenyl-Hexyl column suitable for steroid analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: A suitable gradient to resolve the analyte from isomers and matrix components.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard. For 4-Pregnene-17,20α,21-triol-3,11-dione (C21H30O5, MW: 362.46), the precursor ion would likely be [M+H]+ at m/z 363.2. Product ions would need to be determined by infusion and fragmentation experiments.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 4-Pregnene-17,20α,21-triol-3,11-dione.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues in chromatographic analysis.
References
Technical Support Center: 4-Pregnene-17,20alpha,21-triol-3,11-dione Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Pregnene-17,20alpha,21-triol-3,11-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Impurities can originate from the synthetic route or degradation. Common impurities for corticosteroids include stereoisomers (epimers), oxidation and hydrolysis products, and residual starting materials or intermediates.[1][2] For this compound, potential impurities are summarized in the table below.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Partition chromatography and adsorption chromatography on silica gel or celite are commonly used for steroid separation.[3][4] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for achieving high purity. The choice of the stationary and mobile phases will depend on the specific impurities present.
Q3: What are the key considerations for the crystallization of this compound?
A3: Successful crystallization depends on solvent selection, temperature, and the presence of nucleation sites. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature is ideal. Common solvent systems for steroids include acetone/ether and chloroform/ether.[5] Slow cooling and the addition of seed crystals can improve crystal size and purity.
Q4: How can I assess the purity of my final product?
A4: Purity is typically assessed using a combination of techniques. High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying impurities.[2] Purity can be further confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), and the structure can be verified using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
Chromatographic Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the target compound from impurities. | - Inappropriate mobile phase polarity.- Incorrect stationary phase selection.- Column overloading. | - Adjust the mobile phase composition to achieve better resolution.- Try a different stationary phase with different selectivity.- Reduce the amount of sample loaded onto the column. |
| Peak tailing of the target compound. | - Interaction of the compound with active sites on the stationary phase.- Presence of highly polar impurities. | - Add a small amount of a polar modifier (e.g., acetic acid) to the mobile phase.- Use an end-capped column.- Perform a pre-purification step to remove interfering impurities. |
| Low recovery of the target compound. | - Irreversible adsorption to the stationary phase.- Degradation of the compound on the column. | - Use a less active stationary phase.- Ensure the mobile phase is compatible with the compound's stability.- Check the pH of the mobile phase. |
Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Failure of the compound to crystallize. | - Solution is not supersaturated.- Presence of impurities that inhibit crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Try a different solvent or solvent mixture. |
| Formation of an oil instead of crystals. | - The degree of supersaturation is too high.- The cooling rate is too fast. | - Dilute the solution slightly before cooling.- Allow the solution to cool more slowly.- Use a solvent system that promotes slower crystal growth. |
| Crystals are very small or needle-like. | - Rapid nucleation due to high supersaturation. | - Decrease the rate of cooling.- Reduce the initial concentration of the solute.- Use a co-solvent to modify the crystal habit. |
Data Presentation
Table 1: Potential Impurities of this compound
| Impurity Name | Impurity Type | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 11-Deoxy-4-pregnene-17,20α,21-triol-3-one | Synthetic Precursor | Incomplete synthesis | C₂₁H₃₂O₄ | 364.48 |
| 4-Pregnene-17,21-diol-3,11,20-trione (Cortisone) | Oxidation Product | Oxidation of 20α-hydroxyl | C₂₁H₂₈O₅ | 360.44 |
| 4-Pregnene-11β,17,21-triol-3,20-dione (Cortisol) | Isomer | Isomerization | C₂₁H₃₀O₅ | 362.46 |
| 20-epimer of 4-Pregnene-17,20,21-triol-3,11-dione | Stereoisomer | Synthesis | C₂₁H₃₀O₅ | 362.46 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or channels.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary to separate all components.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Matrix Effects in 4-Pregnene-17,20alpha,21-triol-3,11-dione Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4-Pregnene-17,20alpha,21-triol-3,11-dione (also known as Reichstein's substance U or 20α-Dihydrocortisone) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my results?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your assay.[3] For instance, phospholipids from plasma samples are a common cause of ion suppression in electrospray ionization (ESI).[4]
Q2: I am seeing significant variability in my results. Could this be due to matrix effects?
A2: Yes, high variability in quantitative results is a hallmark of uncompensated matrix effects.[3] The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement for your analyte, this compound.
Q3: How can I determine if matrix effects are present in my assay?
A3: A common method is the post-extraction spike analysis. You compare the analyte's signal in a blank matrix extract spiked with the analyte to the signal of the analyte in a pure solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[5] Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: The most effective sample preparation method aims to remove interfering matrix components.[1][4] For corticosteroids like this compound, common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique uses a water-immiscible organic solvent to extract the analyte from the aqueous biological fluid.[4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[6]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing matrix components compared to LLE and SPE.[4]
Q5: Which LLE solvent is recommended for steroid analysis?
A5: The choice of solvent is critical. For corticosteroids, methyl tert-butyl ether (TBME) has been shown to provide good recovery with minimal matrix effects compared to other solvents like dichloromethane (DCM) and ethyl acetate (EtAc).[7]
Q6: Can I use an internal standard to correct for matrix effects?
A6: Yes, using an internal standard (IS) is a highly recommended strategy.[1] The ideal IS is a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H). Since a specific labeled standard for this compound may not be readily available, a structurally similar labeled compound, such as a deuterated cortisol (e.g., Cortisol-d4), could be a viable alternative. The IS is added to the sample before extraction and experiences similar matrix effects as the analyte, allowing for accurate correction.
Q7: What if I cannot find a suitable internal standard?
A7: In the absence of a suitable IS, matrix-matched calibration or the standard addition method can be used.[8]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[8]
-
Standard Addition: Known amounts of the analyte are added to the actual samples, and the unknown concentration is determined by extrapolation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Matrix overload on the analytical column. | Dilute the sample extract.[1] Optimize the sample cleanup procedure to remove more interferences. Ensure the injection solvent is compatible with the mobile phase.[9] |
| Inconsistent Retention Time | Matrix components affecting the column chemistry. | Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column.[9] |
| Low Analyte Recovery | Inefficient extraction or analyte degradation. | Optimize the sample preparation protocol (e.g., pH, solvent choice for LLE). Investigate analyte stability in the matrix and during sample processing.[6] |
| High Signal Suppression | Co-elution of matrix components (e.g., phospholipids). | Improve chromatographic separation to resolve the analyte from interfering peaks.[10] Enhance sample cleanup with techniques like SPE or LLE.[4] |
| Signal Enhancement | Co-eluting compounds that improve ionization efficiency. | While less common, this also leads to inaccurate results. The same strategies for signal suppression (improved chromatography and sample cleanup) apply. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Corticosteroids
This protocol is a general procedure for corticosteroids and should be optimized for this compound.
-
Sample Preparation: To 1 mL of plasma or urine, add the internal standard.
-
Enzymatic Hydrolysis (for urine): If analyzing conjugated forms, add β-glucuronidase and incubate at 50-60°C for 1-2 hours to deconjugate the steroids.[11]
-
pH Adjustment: Adjust the pH of the sample to be optimal for extraction (e.g., pH 9 for some steroids).[11]
-
Extraction: Add 5 mL of LLE solvent (e.g., TBME). Vortex for 15 minutes.[11]
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]
Quantitative Data on LLE Solvent Performance
The choice of extraction solvent can significantly impact recovery and matrix effects. The following table summarizes findings from a study on corticosteroid extraction:[7]
| Solvent | Matrix Effect Range (%) | Extraction Recovery Range (%) |
| Methyl tert-butyl ether (TBME) | 87.3 - 106.6 | 85 - 105 |
| Dichloromethane (DCM) | 82.4 - 103.2 | 80 - 100 |
| Ethyl Acetate (EtAc) | 64.2 - 86.6 | 60 - 85 |
A matrix effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Sources of matrix effects in LC-MS/MS analysis.
References
- 1. 4-PREGNEN-11β, 17, 21-TRIOL-3, 20-DIONE: CAS 50-23-7 | Steraloids Inc. [steraloids.com]
- 2. researchgate.net [researchgate.net]
- 3. 11,17,21-Trihydroxypregn-4-ene-3,20-dione | C21H30O5 | CID 3640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in steroid hormone analysis by LC–MS/MS in clinical routine diagnostics – A three year recap from serum cortisol to dried blood 17α-hydroxyprogesterone | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Pregnene-17alpha,20beta,21-triol-3,11-dione [drugfuture.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. merckindex.rsc.org [merckindex.rsc.org]
- 10. Partial synthesis of pregnene-4-triol-17(beta), 20(beta), 21-dione-3,11 and pregnene-4-diol-17(beta), 21-trione-3,11,20 monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid degradation of 4-Pregnene-17,20alpha,21-triol-3,11-dione
Frequently Asked Questions (FAQs)
Q1: What is 4-Pregnene-17,20alpha,21-triol-3,11-dione, and what are its primary stability concerns?
This compound is a corticosteroid. Like many corticosteroids, its stability is a significant concern for researchers. The primary degradation pathways involve oxidation and rearrangement of the side chain at the C17 position, particularly in aqueous solutions.[1][2] These reactions can be catalyzed by factors such as pH, temperature, light, and the presence of oxygen.[1][2]
Q2: What are the main factors that can cause the degradation of this compound?
The degradation of corticosteroids like this compound is primarily influenced by:
-
pH: Both acidic and alkaline conditions can catalyze degradation.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.[1]
-
Light: Exposure to UV light can lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the steroid structure.[2]
-
Formulation Excipients: Components within a formulation can interact with the corticosteroid and promote degradation.[1][3]
Q3: What are the optimal storage conditions for this compound?
For long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures. Studies on similar corticosteroids, such as cortisol, have shown that storage at -20°C or -80°C is effective for preserving the integrity of the compound for extended periods.[4][5] For short-term storage of solutions, refrigeration at 2-8°C is recommended. It is crucial to protect the compound from light.
Q4: How should I handle the compound during experiments to minimize degradation?
To minimize degradation during experimental procedures:
-
Prepare solutions fresh whenever possible.
-
Use high-purity solvents and degas them to remove dissolved oxygen.
-
Work under subdued light or use amber-colored glassware.
-
Maintain a controlled temperature, avoiding unnecessary exposure to heat.
-
If working with aqueous solutions, use buffers to maintain a stable pH.
Q5: Are there any visible signs of degradation?
Visual signs of degradation, such as a change in color or the appearance of precipitate in a solution, may not always be apparent. Therefore, it is essential to rely on analytical methods to assess the purity and stability of the compound.
Q6: Which analytical techniques are most suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the stability of corticosteroids and separating the parent compound from its degradation products.[1][6] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[1][3]
Troubleshooting Guide
This guide will help you identify potential causes of degradation in your experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Degradation of the compound. | Review your storage and handling procedures. Check the pH of your solutions. Protect your samples from light and heat. |
| Loss of biological activity. | The active compound has degraded into inactive products. | Confirm the purity of your compound using a validated analytical method like HPLC. Prepare fresh solutions from a new stock of the solid compound. |
| Variability in experimental results. | Inconsistent handling or storage leading to varying levels of degradation. | Standardize your experimental protocols for handling and storing the compound. Ensure all researchers are following the same procedures. |
| Discoloration of the solution. | Significant degradation may have occurred. | Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., exposure to light, extreme pH). |
Data Presentation
Table 1: Summary of Factors Affecting Corticosteroid Stability
| Factor | Effect on Stability | Recommendation |
| pH | Degradation is accelerated in both acidic and alkaline conditions. | Maintain pH in the neutral range (around 6-7) for aqueous solutions. |
| Temperature | Higher temperatures increase the rate of degradation. | Store at recommended low temperatures. Avoid heating solutions unless necessary. |
| Light | Exposure to UV light can cause photodegradation. | Store in amber vials or protect from light with aluminum foil. |
| Oxygen | Promotes oxidative degradation. | Use degassed solvents. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Table 2: Recommended Storage Conditions for Corticosteroids
| Form | Duration | Temperature | Additional Precautions |
| Solid | Long-term | -20°C or -80°C | Tightly sealed container, protect from light. |
| Stock Solution (in organic solvent) | Short-term (days to weeks) | 2-8°C | Amber glass vial, tightly sealed. |
| Aqueous Solution | Very short-term (hours) | 2-8°C | Prepare fresh, buffer to a neutral pH, protect from light. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., ethanol, methanol, or DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed amber vial at 2-8°C.
Protocol 2: General Stability Study using HPLC
-
Prepare a solution of this compound in the desired matrix (e.g., buffer, formulation).
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under different stress conditions (e.g., elevated temperature, exposure to light, different pH values).
-
At specified time points, withdraw a sample from each aliquot.
-
Analyze the samples by a validated HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
-
Compare the results to a control sample stored under optimal conditions (e.g., -80°C, protected from light).
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Caption: Decision diagram for proper handling and storage.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 5. salivary-cortisol-and-cortisone-are-stable-after-long-term-storage - Ask this paper | Bohrium [bohrium.com]
- 6. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]
Validation & Comparative
4-Pregnene-17,20α,21-triol-3,11-dione vs. Cortisol: A Comparative Analysis of Glucocorticoid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of 4-Pregnene-17,20α,21-triol-3,11-dione and cortisol. The information presented herein is based on established principles of steroid chemistry and pharmacology, supplemented by available experimental data.
Introduction
Cortisol is the primary glucocorticoid hormone in humans, playing a crucial role in the regulation of metabolism, immune function, and stress responses. Its biological activity is mediated through the glucocorticoid receptor (GR). The specific structural features of cortisol are paramount for its potent agonist activity. In contrast, 4-Pregnene-17,20α,21-triol-3,11-dione, a steroid that is structurally related to cortisol, exhibits significantly different properties. This guide will elucidate these differences through a comparative analysis of their structures, mechanisms of action, and biological activities.
Structural Comparison
The key to understanding the divergent activities of these two steroids lies in their structural differences, particularly at the C11 and C20 positions of the pregnane backbone.
| Feature | Cortisol (4-Pregnene-11β,17α,21-triol-3,20-dione) | 4-Pregnene-17,20α,21-triol-3,11-dione |
| C3 | Ketone (=O) | Ketone (=O) |
| C4-C5 | Double bond | Double bond |
| C11 | Hydroxyl group (β-OH) | Ketone (=O) |
| C17 | Hydroxyl group (α-OH) | Hydroxyl group (α-OH) |
| C20 | Ketone (=O) | Hydroxyl group (α-OH) |
| C21 | Hydroxyl group (-OH) | Hydroxyl group (-OH) |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Cortisol's effects are primarily mediated through the intracellular glucocorticoid receptor. Upon binding, the cortisol-GR complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This can lead to either transactivation or transrepression of gene transcription.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Biological Activity
Direct experimental comparisons of 4-Pregnene-17,20α,21-triol-3,11-dione and cortisol are not widely documented in scientific literature. However, based on well-established structure-activity relationships for corticosteroids, a significant difference in glucocorticoid activity can be inferred.
| Parameter | Cortisol | 4-Pregnene-17,20α,21-triol-3,11-dione (Inferred) | Rationale for Inference |
| Glucocorticoid Receptor (GR) Binding Affinity | High | Very Low to Negligible | The 11-keto group, similar to cortisone, has a much lower affinity for the GR than the 11β-hydroxyl of cortisol. The reduction of the C20 ketone to a hydroxyl group further decreases affinity. |
| Transactivation of GR-mediated Gene Expression | Potent Agonist | Likely Inactive or Very Weak Antagonist | The inability to effectively bind and activate the GR would preclude agonistic activity. Some metabolites can have antagonistic properties. |
| Anti-inflammatory Activity | High | Very Low to None | Anti-inflammatory effects are primarily mediated through GR activation. |
The Critical Role of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
The difference in the C11 functional group is of paramount importance. Cortisol is active, while cortisone (with an 11-keto group) is inactive. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inactive cortisone to active cortisol in glucocorticoid target tissues. Conversely, 11β-HSD2 inactivates cortisol to cortisone in mineralocorticoid target tissues. 4-Pregnene-17,20α,21-triol-3,11-dione, having an 11-keto group, would be considered an inactive glucocorticoid, similar to cortisone.
Caption: Interconversion of Cortisone and Cortisol by 11β-HSD.
Experimental Protocols for Assessing Glucocorticoid Activity
To empirically determine and compare the activities of these compounds, the following standard experimental protocols would be employed.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of the compounds for the glucocorticoid receptor.
Methodology:
-
A source of GR is prepared (e.g., from rat liver cytosol or recombinant human GR).
-
A radiolabeled glucocorticoid, such as [³H]dexamethasone, is used as the ligand.
-
The GR preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compounds (cortisol and 4-Pregnene-17,20α,21-triol-3,11-dione).
-
After incubation, bound and free radioligand are separated (e.g., by dextran-coated charcoal).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated.
Caption: Workflow for a competitive GR binding assay.
GRE-Luciferase Reporter Gene Assay
Objective: To measure the ability of the compounds to activate GR-mediated gene transcription.
Methodology:
-
A suitable cell line (e.g., HeLa or HEK293) is transiently transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
The transfected cells are then treated with various concentrations of the test compounds.
-
After a suitable incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
The dose-response curves are plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) is determined.
Conclusion
Based on fundamental principles of steroid structure-activity relationships, 4-Pregnene-17,20α,21-triol-3,11-dione is predicted to have significantly lower glucocorticoid activity compared to cortisol. The presence of a ketone at C11, similar to the inactive steroid cortisone, and a hydroxyl group at C20 are the primary structural features responsible for this inferred lack of activity. Empirical validation through receptor binding and reporter gene assays would be necessary to definitively quantify the activity of 4-Pregnene-17,20α,21-triol-3,11-dione. For researchers in drug development, this comparison underscores the critical importance of specific functional groups in determining the pharmacological profile of steroidal compounds.
A Comparative Guide to Analytical Methods for 4-Pregnene-17,20alpha,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 4-Pregnene-17,20alpha,21-triol-3,11-dione, a pregnene steroid. The selection of an appropriate analytical technique is critical for accurate measurement in various matrices, impacting research and development in endocrinology and pharmacology. This document outlines the principles, performance characteristics, and experimental protocols for the most relevant analytical methods.
Introduction to this compound
This compound is a corticosteroid, a class of steroid hormones produced in the adrenal cortex. Its chemical structure is closely related to other well-studied corticosteroids like cortisol and cortisone. Accurate and precise measurement of this analyte is crucial for understanding its physiological roles and for pharmacological studies. This guide focuses on three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (specifically, Enzyme-Linked Immunosorbent Assay - ELISA).
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and cost. While immunoassays have been traditionally used for steroid hormone analysis, chromatographic methods coupled with mass spectrometry are now considered the gold standard due to their superior specificity and accuracy.[1]
Data Presentation: Performance Characteristics
The following table summarizes the key quantitative performance parameters for the discussed analytical methods. The data presented is primarily based on studies analyzing structurally similar corticosteroids, such as cortisol and cortisone, and should be considered as a reference. Method validation with this compound is essential for obtaining accurate and reliable results.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.07 - 0.2 ng/mL[2][3] | Requires derivatization, typically low ng/mL range | 0.1 - 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL[3][4][5] | 0.2 - 2.0 ng/mL[6] | 1.0 - 5.0 ng/mL |
| Linearity (r²) | > 0.99[5] | > 0.99 | Typically > 0.98 |
| Recovery | 60 - 115%[4][7] | Variable, dependent on derivatization efficiency | 80 - 120% |
| Precision (%RSD/%CV) | < 15%[3][7][8] | < 15% | < 20% |
| Specificity/Selectivity | High | High | Moderate to Low (potential for cross-reactivity)[9] |
| Throughput | Moderate to High | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, add an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 2 mL of ethyl acetate to the sample.[3]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water and methanol is often employed.[3]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, but it typically requires derivatization to increase the volatility and thermal stability of the analytes.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction of the sample as described for LC-MS/MS.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol) to the dried extract.
-
Incubate the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte.
Immunoassay (ELISA)
Immunoassays are based on the principle of antigen-antibody recognition and are widely used for their high throughput and ease of use. However, they can be susceptible to cross-reactivity from structurally related compounds.
ELISA Protocol (Competitive Assay):
-
Prepare standards and samples. Dilute samples as necessary.
-
Add standards and samples to the wells of a microplate pre-coated with an antibody specific to the target analyte.
-
Add a fixed amount of enzyme-labeled analyte (conjugate) to each well.
-
Incubate the plate to allow for competitive binding between the analyte in the sample and the enzyme-labeled analyte for the limited antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[10]
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the study.
-
LC-MS/MS is the recommended method for applications requiring high accuracy, specificity, and sensitivity, making it ideal for clinical and research settings where precise quantification is paramount.
-
GC-MS provides a viable alternative to LC-MS/MS, offering high specificity, but the requirement for derivatization can add complexity to the workflow.
-
Immunoassays (ELISA) are well-suited for high-throughput screening of a large number of samples where cost and speed are major considerations. However, the potential for cross-reactivity with other steroids necessitates careful validation and data interpretation.
It is imperative to perform a thorough method validation for this compound with the chosen analytical platform to ensure the reliability and accuracy of the generated data. This includes assessing parameters such as specificity, linearity, accuracy, precision, and stability in the intended sample matrix.
References
- 1. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. demeditec.com [demeditec.com]
- 10. medimabs.com [medimabs.com]
Navigating the Specificity Challenge: A Comparison Guide to Steroid Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. When targeting specific steroid hormones, the potential for antibody cross-reactivity with structurally similar molecules presents a significant challenge. This guide provides a comparative overview of antibody cross-reactivity, using the well-characterized cortisol antibodies as a primary example to illustrate the principles applicable to other steroid hormone assays, including those for metabolites like 4-Pregnene-17,20alpha,21-triol-3,11-dione.
Comparative Cross-Reactivity of Cortisol Antibodies
Immunoassays for cortisol are known to exhibit cross-reactivity with various endogenous and synthetic steroids.[1][2] The degree of this cross-reactivity is dependent on the specific antibody used in the assay and the structural similarity of the interfering compound to cortisol.[1][3] Below is a summary of reported cross-reactivity data for several common steroids in cortisol immunoassays.
| Antibody Target | Cross-Reactant | % Cross-Reactivity | Potential Clinical Significance |
| Cortisol | Prednisolone | High | Can cause falsely elevated cortisol measurements in patients undergoing treatment with this synthetic steroid.[2] |
| Cortisol | 6-Methylprednisolone | High | Similar to prednisolone, can lead to significant interference in cortisol immunoassays.[2] |
| Cortisol | 11-Deoxycortisol | Variable | May cause clinically relevant cross-reactivity in individuals with 11β-hydroxylase deficiency or those undergoing a metyrapone challenge.[2] |
| Cortisol | 21-Deoxycortisol | Variable | Likely to produce clinically significant interference in patients with 21-hydroxylase deficiency due to high circulating levels.[2] |
| Cortisol | Cortisone | Low to Moderate | As a major metabolite of cortisol, even low cross-reactivity can be significant.[1] |
| Cortisol | Corticosterone | Low | Generally low, but can vary between different assay platforms.[3] |
Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA
The most common method for determining the cross-reactivity of an antibody is through a competitive enzyme-linked immunosorbent assay (ELISA). This technique quantifies the ability of a structurally related compound (the cross-reactant) to compete with the target antigen for binding to the antibody.
Objective: To determine the percentage of cross-reactivity of a panel of steroids with a specific antibody.
Materials:
-
Microtiter plates coated with the target antigen (e.g., Cortisol-BSA conjugate)
-
Primary antibody against the target antigen
-
Standard solution of the target antigen (e.g., Cortisol)
-
Solutions of potential cross-reactants at various concentrations
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactants: Prepare a serial dilution of the standard antigen and each potential cross-reactant in assay buffer.
-
Competitive Binding: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the cross-reactant to the wells of the antigen-coated microtiter plate. Incubate to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and steroids.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well and incubate. This antibody will bind to the primary antibody that is bound to the antigen on the plate.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard antigen.
-
Determine the concentration of the standard antigen that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of a competitive ELISA for determining antibody cross-reactivity.
Conclusion
The specificity of an antibody is a critical factor for the reliability of any immunoassay. While the search for specific cross-reactivity data for this compound antibodies was not fruitful, the extensive data available for cortisol antibodies serves as a crucial reminder of the importance of thorough validation. Researchers developing or utilizing immunoassays for steroid hormones must be vigilant about potential cross-reactivity and should ideally perform in-house validation with relevant metabolites and structurally similar compounds. This proactive approach ensures the generation of accurate and reproducible data in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cross-Sectional Study on Comparison of Serum Cortisol Concentration Measured by Chemiluminescent Immunoassay in Four Different Automated Analyzers in a Variety of Adrenal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Potency of 4-Pregnene-17,20alpha,21-triol-3,11-dione and Other Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of 4-Pregnene-17,20alpha,21-triol-3,11-dione, also known as 20β-Dihydrocortisone or Reichstein's substance U, against other well-characterized steroids. The information presented herein is supported by available experimental data to aid in research and drug development endeavors.
Introduction
This compound is a metabolite of cortisone, a widely known corticosteroid. Understanding its biological activity is crucial for comprehending the overall pharmacological profile of cortisone and for exploring the potential of its metabolites as therapeutic agents. This comparison focuses on the glucocorticoid and mineralocorticoid activities, which are the primary mechanisms of action for this class of steroids.
Data Presentation
The biological potency of steroids is a multifactorial characteristic determined by their affinity for glucocorticoid (GR) and mineralocorticoid (MR) receptors, as well as their subsequent effects on gene transcription and physiological responses.
Quantitative Comparison of Biological Potency
The following table summarizes the available quantitative data on the biological potency of this compound and other key steroids. It is important to note that direct comparative data for this compound is limited.
| Steroid | Relative Glucocorticoid Activity (Anti-inflammatory Potency) | Relative Mineralocorticoid Activity (Sodium-retaining Potency) |
| This compound | Weak Agonist[1][2] | Potent Agonist[1][2] |
| Cortisol | 1 | 1 |
| Cortisone | 0.8 | 0.8 |
| Prednisolone | 4 | 0.6 |
| Dexamethasone | 25-30 | ~0 |
| Aldosterone | 0.3 | 3000 |
Receptor Binding Affinity
The affinity of a steroid for its receptor is a key determinant of its potency. The following table presents the relative binding affinities (RBA) of various steroids to the glucocorticoid and mineralocorticoid receptors. Data for this compound is not available in a directly comparable RBA format. However, studies indicate it is a weak agonist for the glucocorticoid receptor and a potent agonist for the mineralocorticoid receptor.[1][2]
| Steroid | Relative Binding Affinity for Glucocorticoid Receptor (GR) (%) | Relative Binding Affinity for Mineralocorticoid Receptor (MR) (%) |
| Dexamethasone | 100 | - |
| Cortisol | 10 | 100 |
| Aldosterone | 2 | 100 |
| Prednisolone | 50 | - |
| Cortisone | <1 | - |
| This compound | Weak agonist activity observed[1][3] | Potent agonist activity observed[1] |
Note: RBA values are typically determined relative to a high-affinity radioligand for each receptor (e.g., [3H]dexamethasone for GR and [3H]aldosterone for MR).
In Vitro Glucocorticoid Activity of this compound
While a direct relative binding affinity is not available, the functional activity of this compound on glucocorticoid receptor-mediated gene transcription has been evaluated. The following table shows the half-maximal effective concentration (EC50) for the induction of several GR-responsive genes in A549 cells.
| Gene | EC50 (µM)[3] |
| IGFBP1 | 0.51 |
| DUSP1 | 0.32 |
| FKBP51 | 0.44 |
| GILZ | 1.25 |
These values indicate that this compound can induce gene transcription via the glucocorticoid receptor, albeit at micromolar concentrations, which is consistent with its characterization as a weak agonist.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the biological potency of steroids.
Radioligand Binding Assay
This in vitro assay measures the affinity of a compound for a specific receptor.
Objective: To determine the relative binding affinity (RBA) of a test steroid for the glucocorticoid or mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates (e.g., SF9 cells expressing the receptor) or tissue homogenates.[3]
-
Competitive Binding: A constant concentration of a radiolabeled steroid (e.g., [³H]dexamethasone for GR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test steroid.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a technique such as vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test steroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) and the relative binding affinity (RBA) are then calculated.
Caption: Workflow of a Radioligand Binding Assay.
Rat Granuloma Pouch Assay
This in vivo assay is a classic method for assessing the anti-inflammatory activity of corticosteroids.
Objective: To evaluate the anti-inflammatory potency of a test steroid in a model of subacute inflammation.
Methodology:
-
Pouch Formation: A subcutaneous air pouch is created on the dorsal side of a rat by injecting a sterile volume of air.
-
Induction of Inflammation: An irritant, such as croton oil or carrageenan, is injected into the air pouch to induce the formation of a granulomatous tissue lining and the accumulation of exudate.
-
Drug Administration: The test steroid is administered to the animals, either systemically (e.g., orally or by injection) or locally into the pouch.
-
Evaluation: After a defined period (typically several days), the animals are euthanized. The pouch is dissected, and the volume of the inflammatory exudate and the weight of the granuloma tissue are measured.
-
Data Analysis: The percentage inhibition of exudate formation and granuloma weight by the test compound is calculated relative to a control group that received the vehicle. The potency is often compared to a standard corticosteroid like hydrocortisone.
Signaling Pathways
The biological effects of corticosteroids are primarily mediated through their interaction with intracellular glucocorticoid and mineralocorticoid receptors, which are ligand-activated transcription factors.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid to the cytosolic glucocorticoid receptor (GR) initiates a cascade of events leading to the modulation of gene expression.
References
Comparative Guide to Structural Analogs of 4-Pregnene-17,20alpha,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of 4-Pregnene-17,20alpha,21-triol-3,11-dione, a pregnane-based corticosteroid. The document focuses on the structure-activity relationships, comparative biological data, and the underlying signaling pathways.
Introduction
This compound belongs to the corticosteroid family, which are crucial regulators of a wide array of physiological processes, including inflammation, immune response, and metabolism.[1] These effects are primarily mediated through their interaction with the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1] Structural modifications to the pregnane scaffold can significantly alter the affinity and selectivity of these compounds for their respective receptors, thereby influencing their therapeutic efficacy and side-effect profiles. This guide explores key structural analogs and compares their biological activities based on available experimental data.
Comparative Biological Activity of Corticosteroid Analogs
The following table summarizes the relative binding affinities (RBA) of various corticosteroids for the glucocorticoid and mineralocorticoid receptors. This data is crucial for understanding the potential anti-inflammatory potency and the risk of mineralocorticoid-related side effects, such as hypertension and electrolyte imbalance.
| Compound | Glucocorticoid Receptor (GR) RBA | Mineralocorticoid Receptor (MR) RBA | Reference Compound |
| Aldosterone | Low | 100 | Aldosterone |
| Cortisol (Hydrocortisone) | 10 | 2.5 | Dexamethasone |
| Prednisolone | 40 | 0.6 | Dexamethasone |
| Dexamethasone | 100 | 0.1 | Dexamethasone |
| Betamethasone | 120 | 0.1 | Dexamethasone |
| Fludrocortisone | 10 | 125 | Dexamethasone |
Data synthesized from multiple sources. RBA values are relative and can vary based on the specific assay conditions.
Structure-Activity Relationships
The biological activity of pregnene-based corticosteroids is highly dependent on their molecular structure. Key structural modifications that influence activity include:
-
Halogenation: Introduction of a fluorine atom at the 9α-position generally enhances both glucocorticoid and mineralocorticoid activity.[2]
-
C16 Substitution: Methylation or hydroxylation at the C16 position can increase anti-inflammatory potency and reduce mineralocorticoid activity.
-
C17 and C21 Hydroxylation: The presence of hydroxyl groups at C17 and C21 is critical for glucocorticoid activity. Esterification of the C21 hydroxyl group can increase lipophilicity and prolong the duration of action.[3]
-
C20 Stereochemistry: The orientation of the hydroxyl group at C20 (alpha or beta) can influence receptor binding and metabolic stability.
Signaling Pathways
Corticosteroids exert their effects by binding to intracellular receptors, primarily the Glucocorticoid Receptor (GR) and the Mineralocorticoid Receptor (MR). Upon ligand binding, these receptors translocate to the nucleus and act as transcription factors to regulate the expression of target genes.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
References
Confirming the Identity of Synthetic 4-Pregnene-17,20α,21-triol-3,11-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data to aid in the confirmation of the identity of synthetic 4-Pregnene-17,20α,21-triol-3,11-dione, a steroid structurally related to cortisone. This document presents experimental protocols and comparative data for the target compound and its common precursor, cortisone, to ensure accurate identification and differentiation.
Introduction
4-Pregnene-17,20α,21-triol-3,11-dione, also known as 20α-hydroxycortisone or Reichstein's substance U, is a corticosteroid that can be synthesized from cortisone. Its identity is confirmed through a combination of chromatographic and spectroscopic techniques. This guide outlines the synthesis via reduction of the C20 ketone of cortisone and provides a detailed comparison of the analytical characteristics of both the parent compound and the synthesized product.
Synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione from Cortisone
A common method for the synthesis of 4-Pregnene-17,20α,21-triol-3,11-dione is the selective reduction of the 20-keto group of cortisone using a mild reducing agent such as sodium borohydride.[1][2][3]
Experimental Protocol: Sodium Borohydride Reduction of Cortisone
-
Dissolution: Dissolve cortisone in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran and water.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise while stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, neutralize the excess sodium borohydride by the slow addition of a dilute acid, such as acetic acid or hydrochloric acid, until the effervescence ceases.
-
Extraction: Extract the product from the aqueous solution using an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-Pregnene-17,20α,21-triol-3,11-dione as a white solid.
Comparative Analytical Data
The identity of the synthesized compound can be unequivocally confirmed by comparing its analytical data with that of the starting material, cortisone.
Table 1: Physicochemical Properties
| Property | 4-Pregnene-17,20α,21-triol-3,11-dione | Cortisone |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₂₈O₅ |
| Molecular Weight | 362.46 g/mol | 360.44 g/mol |
| CAS Number | 116-59-6 | 53-06-5 |
| Synonyms | 20α-hydroxycortisone, Reichstein's substance U | 17α,21-Dihydroxy-4-pregnene-3,11,20-trione |
Table 2: Spectroscopic Data
| Technique | 4-Pregnene-17,20α,21-triol-3,11-dione | Cortisone |
| ¹H NMR | Characteristic signals for the 20α-hydroxyl proton and altered chemical shifts for adjacent protons compared to cortisone.[4][5][6] | Distinct signals for the C-21 protons adjacent to the C-20 ketone.[7] |
| ¹³C NMR | Upfield shift of the C-20 carbon signal due to the reduction of the ketone to a hydroxyl group.[4][8] | Downfield signal for the C-20 carbonyl carbon. |
| Mass Spec (m/z) | Expected molecular ion peak at [M+H]⁺ ≈ 363.2. Fragmentation pattern will differ from cortisone due to the C-20 hydroxyl group. | Molecular ion peak at [M+H]⁺ ≈ 361.2. |
Table 3: Chromatographic Data
| Technique | 4-Pregnene-17,20α,21-triol-3,11-dione | Cortisone |
| HPLC (Reversed-Phase) | Generally, a slightly earlier retention time than cortisone due to increased polarity from the additional hydroxyl group.[9][10] | A characteristic retention time that can be used as a reference. |
| TLC (Silica Gel) | A more polar spot (lower Rf value) compared to cortisone in a given solvent system (e.g., ethyl acetate/hexane). | A less polar spot (higher Rf value) compared to its 20α-hydroxy derivative. |
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed to separate cortisone and 4-Pregnene-17,20α,21-triol-3,11-dione.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Detection: UV detection at approximately 240-254 nm.
-
Procedure: Dissolve the samples in the mobile phase and inject them into the HPLC system. The retention times will be indicative of the compound's polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of steroids.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire ¹H and ¹³C NMR spectra for both the starting material and the synthesized product. Compare the chemical shifts, particularly around the C-17, C-20, and C-21 positions, to confirm the reduction of the C-20 ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
-
Ionization: Electrospray ionization (ESI) is commonly used for steroids.
-
Procedure: Obtain the mass spectra of both compounds. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern can provide further structural information.
Signaling Pathway Context
Corticosteroids like 4-Pregnene-17,20α,21-triol-3,11-dione are expected to exert their biological effects by binding to the glucocorticoid receptor (GR). This interaction initiates a signaling cascade that ultimately modulates gene expression.
References
- 1. Borohydride reduction of a ketone [cs.gordon.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 20alpha-Hydroxycortisol | C21H32O5 | CID 256288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0002802) [hmdb.ca]
- 6. Hydrocortisone(50-23-7) 1H NMR [m.chemicalbook.com]
- 7. CORTISONE(53-06-5) 1H NMR spectrum [chemicalbook.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for the Measurement of 4-Pregnene-17,20alpha,21-triol-3,11-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 4-Pregnene-17,20alpha,21-triol-3,11-dione, a significant corticosteroid metabolite. Recognizing the critical need for reliable and reproducible data in research and development, this document focuses on the inter-laboratory performance of the current gold-standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents detailed experimental protocols. While specific inter-laboratory comparison data for this compound is not widely published, this guide draws upon performance data for structurally similar and co-analyzed corticosteroids, such as cortisol and 11-deoxycortisol, to provide a robust framework for methodological evaluation.
Method Performance: A Comparative Analysis
The harmonization of steroid hormone analysis across different laboratories is paramount for the advancement of clinical and pharmaceutical research. Proficiency testing programs, such as those conducted by the College of American Pathologists (CAP), and independent research studies consistently demonstrate the superior specificity and accuracy of LC-MS/MS over traditional immunoassays for steroid quantification. Immunoassays are prone to cross-reactivity with structurally related steroids, leading to potential overestimation and less reliable results.
The following tables summarize the performance characteristics of LC-MS/MS methods for corticosteroids, offering a benchmark for laboratories involved in the analysis of this compound and related compounds.
Table 1: Inter-Laboratory Performance of LC-MS/MS for Corticosteroid Measurement (HarmoSter Study Data for 11-deoxycortisol)
| Performance Metric | Range Across Laboratories | Notes |
| Intra-laboratory Coefficient of Variation (CV) | 3.3% - 11.8% | Reflects the precision of the method within a single laboratory. |
| Inter-laboratory Coefficient of Variation (CV) | Median: 10.7% | Indicates the reproducibility of the method across different laboratories. |
| Median Laboratory Bias | -14.6% to 12.4% | Represents the systematic deviation of a laboratory's results from the consensus mean. |
Table 2: Representative Performance of an In-House Developed Steroid Panel LC-MS/MS Method
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L (for 11-deoxycortisol) |
| **Linearity (R²) ** | > 0.99 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Protocols: A Blueprint for Accurate Measurement
The following section details a typical experimental workflow for the analysis of corticosteroids, including this compound, in serum or plasma using LC-MS/MS.
Sample Preparation
The initial step involves the extraction of the analyte from the biological matrix. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE):
-
To 250 µL of serum, add an internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 750 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes and centrifuge.
-
Transfer the supernatant and add 300 µL of deionized water and 1 mL of ethyl acetate.
-
Vortex and separate the organic layer.
-
Evaporate the organic solvent under a stream of nitrogen at 60°C.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the serum sample (pre-treated with an internal standard).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving the target analyte from other endogenous steroids and potential interferences.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Gradient: The gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes based on their hydrophobicity.
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer provides sensitive and specific detection of the target analyte.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
Precursor Ion (Q1): The protonated molecule of this compound ([M+H]⁺).
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion.
-
Visualizing the Process and Pathway
To further clarify the experimental workflow and the biological context of this compound, the following diagrams are provided.
Navigating the Landscape of 4-Pregnene-17,20alpha,21-triol-3,11-dione Reference Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and robust research outcomes. This guide provides a comparative overview of available reference standards for 4-Pregnene-17,20alpha,21-triol-3,11-dione (CAS 566-38-1), a key steroid intermediate and metabolite. Due to the limited public availability of comprehensive comparative data, this guide focuses on outlining the critical parameters for comparison and providing standardized methodologies for in-house evaluation.
Supplier Landscape and Data Availability
Identifying multiple suppliers for a specific reference standard is crucial for supply chain security and cross-validation of analytical results. Currently, Steraloids is a known supplier of this compound, identified by the catalog number Q3930-000.[1] While other chemical suppliers may list this compound, obtaining detailed specifications and certificates of analysis for direct comparison can be challenging.
Table 1: Comparison of this compound Reference Standards
| Parameter | "Our" In-House Standard | Alternative Standard A (Steraloids) | Alternative Standard B |
| Product Number | [Internal ID] | Q3930-000 | - |
| CAS Number | 566-38-1 | 566-38-1 | - |
| Purity (by HPLC) | e.g., ≥99.5% | Data not publicly available | - |
| Identity Confirmed by | ¹H NMR, ¹³C NMR, MS | Data not publicly available | - |
| Impurities Profile | e.g., <0.1% any single impurity | Data not publicly available | - |
| Certificate of Analysis | Available upon request | Available upon request from supplier | - |
| Format | Crystalline solid | Crystalline solid | - |
| Storage Conditions | 2-8°C | Recommended storage conditions should be requested from the supplier. | - |
Note: The data for "Our" In-House Standard is provided as an example. Researchers should populate this table with data from their own internal standards and information obtained directly from suppliers.
Experimental Protocols for Qualification and Comparison
To ensure the quality and comparability of reference standards, a rigorous set of analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate and quantify the main component from its potential impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Calculation: Calculate the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Identity Confirmation by Mass Spectrometry (MS)
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Procedure:
-
Infuse the prepared sample solution directly into the mass spectrometer or inject it through the LC system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical molecular weight of this compound (362.47 g/mol ).
Accelerated Stability Study
This study is designed to predict the long-term stability of the reference standard.
Protocol:
-
Store aliquots of the reference standard at elevated temperature and humidity conditions (e.g., 40°C / 75% RH) and under photolytic stress (ICH Q1B).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample and analyze its purity by the HPLC-UV method described above.
-
Compare the purity results to the initial time point to assess for degradation.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes. Below are examples of a workflow for reference standard qualification and a relevant signaling pathway, generated using the DOT language.
Caption: Experimental workflow for the qualification of a new batch of reference standard.
Caption: Generalized steroid hormone signaling pathway.
By implementing these standardized analytical procedures and maintaining thorough documentation, researchers can ensure the quality and consistency of their this compound reference standards, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Study of 20α-Dihydrocortisone and its β-Epimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 20α-Dihydrocortisone and its epimer, 20β-Dihydrocortisone. These endogenous stereoisomers of cortisone are gaining attention for their potential roles in modulating glucocorticoid signaling and their interference in diagnostic assays. This document summarizes their biochemical properties, physiological effects, and the experimental methodologies used for their study, supported by available data.
Introduction
20α-Dihydrocortisone and 20β-Dihydrocortisone are metabolites of cortisone, formed by the action of 20α-hydroxysteroid dehydrogenase (20α-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD), respectively. These enzymes catalyze the reduction of the C20-ketone group of corticosteroids, leading to the formation of these two distinct epimers. While structurally very similar, the spatial orientation of the hydroxyl group at the C20 position results in different biological activities. Understanding these differences is crucial for drug development and for accurate clinical assessment of cortisol levels, as these epimers can interfere with immunoassays.[1]
Biochemical Properties: A Comparative Analysis
Limited direct comparative studies on the biochemical properties of 20α- and 20β-dihydrocortisone are available. However, research on 20β-dihydrocortisol (the equivalent of 20β-dihydrocortisone) provides valuable insights into its interaction with the glucocorticoid receptor (GR).
Glucocorticoid Receptor (GR) Binding and Activity:
A key determinant of the physiological effect of a corticosteroid is its binding affinity to the glucocorticoid receptor. One study has investigated the interaction of 20β-dihydrocortisol with the GR, revealing it to be a weak agonist.[2][3][4]
| Property | 20β-Dihydrocortisone | 20α-Dihydrocortisone | Reference |
| GR Binding Affinity | Weak agonist. Displaced dexamethasone from GR at 1000-fold higher concentration than cortisol. | Data not available in the searched literature. | [4] |
| GR Nuclear Translocation | Induced nuclear translocation of GR in HEK293 cells. | Data not available in the searched literature. | [3][4] |
| GR-mediated Gene Transcription | Partially induced MMTV promoter-driven luciferase activity at high concentrations (2.5 μM). Induced transcription of GR-responsive genes (IGFBP1, DUSP1, FKBP51, GILZ) with EC50 values in the micromolar range. | Data not available in the searched literature. | [3][4] |
| Anti-inflammatory Activity | Inhibited TNFα-induced transcription of IL-1β in A549 cells at 0.15 µM. | Data not available in the searched literature. | [3] |
Enzymatic Formation:
The formation of these epimers is dependent on the substrate specificity of the respective 20-hydroxysteroid dehydrogenases.
| Enzyme | Substrate Specificity | Reference |
| 20β-HSD | Catalyzes the 20β-reduction of a range of steroids in the glucocorticoid biosynthesis pathway, including cortisone. | [5] |
| 20α-HSD | Primarily known for its role in progesterone metabolism, but also acts on other corticosteroids. |
Physiological Effects
Direct comparative studies on the in vivo physiological effects of 20α- and 20β-dihydrocortisone are scarce. However, based on the weak glucocorticoid activity of the 20β-epimer, it can be inferred that its systemic effects are likely to be less potent than those of cortisol. The in vivo effects of hydrocortisone (cortisol) are well-documented and include profound impacts on lymphocyte and monocyte counts and differential effects on in vitro stimulation with various mitogens and antigens.[6][7] The extent to which the 20-dihydrocortisone epimers share these effects remains an area for further investigation.
Experimental Protocols
Synthesis of 20-Dihydrocortisone Epimers
General Chemoenzymatic Synthesis Workflow:
Caption: Chemoenzymatic synthesis of 20-dihydrocortisone epimers.
Separation of 20α- and 20β-Dihydrocortisone by HPLC
High-performance liquid chromatography (HPLC) is a crucial technique for the separation and purification of steroid isomers.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. While 20α- and 20β-dihydrocortisone are structurally similar, the different spatial arrangement of the hydroxyl group can lead to slight differences in their interaction with the stationary phase, allowing for their separation.
Example Protocol (adapted from literature on steroid separation): [10][11][12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. The exact ratio needs to be optimized to achieve baseline separation. A gradient elution may be necessary. For example, starting with a higher water percentage and gradually increasing the organic solvent concentration.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where corticosteroids absorb, typically around 240-250 nm.
-
Temperature: Column temperature can be controlled (e.g., 25-40°C) to improve separation efficiency.
Experimental Workflow for HPLC Separation:
Caption: Workflow for HPLC separation of 20-dihydrocortisone epimers.
Glucocorticoid Receptor Binding Assay
A radioligand binding assay can be used to determine the binding affinity of the epimers to the glucocorticoid receptor.
Principle: This competitive binding assay measures the ability of an unlabeled ligand (20α- or 20β-dihydrocortisone) to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the glucocorticoid receptor.
Protocol Outline:
-
Preparation of Receptor Source: A cell line expressing the human glucocorticoid receptor (e.g., A549 cells) is used to prepare a cell lysate or membrane fraction containing the receptor.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (20α- or 20β-dihydrocortisone).
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the competitor for the receptor.
Signaling Pathways
Glucocorticoids exert their effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding to its ligand, the GR translocates to the nucleus and modulates the expression of target genes. This can occur through direct binding to glucocorticoid response elements (GREs) in the promoter regions of genes (transactivation) or by interacting with other transcription factors to repress their activity (transrepression).
Glucocorticoid Receptor Signaling Pathway:
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
20α-Dihydrocortisone and its β-epimer are important metabolites of cortisone that warrant further investigation. The available data suggests that 20β-dihydrocortisone is a weak agonist of the glucocorticoid receptor, indicating potentially different physiological effects compared to cortisol. A significant data gap exists for the biochemical and physiological properties of 20α-dihydrocortisone. Further comparative studies are essential to fully elucidate the distinct roles of these epimers in health and disease, which will be critical for the development of more specific glucocorticoid therapies and for improving the accuracy of endocrine diagnostic tests.
References
- 1. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substrate multispecificity among 20β-hydroxysteroid dehydrogenase type 2 members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of in vivo hydrocortisone on subpopulations of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The differential effect of in vivo hydrocortisone on the kinetics of subpopulations of human peripheral blood thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of Cortisone with Rhodococcus rhodnii: Synthesis of New Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. asianpubs.org [asianpubs.org]
- 12. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Pregnene-17,20alpha,21-triol-3,11-dione: A Guide for Laboratory Professionals
The proper disposal of 4-Pregnene-17,20alpha,21-triol-3,11-dione, a physiologically active steroid, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential biological effects, this compound must be handled as hazardous waste. Adherence to institutional, local, and national regulations is paramount. This guide provides a comprehensive overview of the necessary procedures for its safe disposal.
Summary of Safety and Disposal Data
The following table summarizes key information for the safe handling and disposal of this compound. This information is based on guidelines for structurally similar hazardous compounds.
| Aspect | Guideline | Citation |
| Hazard Classification | Physiologically highly active, handle as a hazardous material. | [1] |
| Personal Protective Equipment (PPE) | Impervious gloves, safety goggles, lab coat. Work should be conducted under a chemical fume hood. | [1] |
| Spill Management | Evacuate the area. Cover drains. Collect spilled material carefully, avoiding dust generation, and place in a designated, sealed container for disposal. | [1] |
| Container Management | Keep in original, tightly closed containers. Do not mix with other waste. Uncleaned containers should be handled as the product itself. | [1] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. Follow all national and local regulations. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and impervious gloves.
-
All handling of the solid material or solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if necessary.[1]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name and appropriate hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
This includes solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., unused solutions).
3. Container Management:
-
The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, secure area, away from incompatible materials.
4. Disposal Request and Pick-up:
-
Once the waste container is full or the experiment is complete, follow your institution's procedures for hazardous waste disposal.
-
This typically involves submitting a waste pick-up request to your EHS office.
-
Provide accurate information on the waste manifest, including the chemical name and quantity.
5. Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office.
-
If trained and equipped, follow established spill cleanup procedures. For solid spills, carefully collect the material without generating dust.[1]
-
Do not allow the material to enter drains or waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
